KRAS G12C inhibitor 57
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C35H38FN7O2 |
|---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
2-[(2S)-4-[2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7-methyl-6-(8-methylnaphthalen-1-yl)pyrrolo[2,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C35H38FN7O2/c1-4-30(44)43-17-16-41(21-26(43)12-14-37)33-28-18-29(27-11-6-10-24-9-5-8-23(2)31(24)27)40(3)32(28)38-34(39-33)45-22-35-13-7-15-42(35)20-25(36)19-35/h4-6,8-11,18,25-26H,1,7,12-13,15-17,19-22H2,2-3H3/t25-,26+,35+/m1/s1 |
InChI Key |
HCSKCYFFHLJNOD-AWYDNWMNSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=CC4=C(N3C)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@]67CCCN6C[C@@H](C7)F |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=CC4=C(N3C)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC67CCCN6CC(C7)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 57
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS protein, a pivotal signaling hub in cellular growth and proliferation, has long been considered an elusive target in oncology. The discovery of a druggable pocket in the GDP-bound state of the KRAS G12C mutant has catalyzed the development of a new class of targeted therapies. This technical guide provides a comprehensive overview of the mechanism of action of KRAS G12C inhibitor 57, a potent, selective, and orally active covalent inhibitor. We will delve into its binding kinetics, its effects on downstream signaling pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a detailed resource for researchers and drug development professionals in the field of oncology and precision medicine.
Introduction: The Challenge of Targeting KRAS
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[2] Oncogenic mutations in the KRAS gene, among the most common in human cancers, disrupt this delicate balance, leading to a constitutively active protein that drives aberrant cell proliferation and survival.[1]
The KRAS G12C mutation, where glycine is substituted by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer. This mutation impairs GAP-mediated GTP hydrolysis, locking KRAS in the active, GTP-bound state and persistently activating downstream oncogenic signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1] The presence of the cysteine residue, however, presents a unique therapeutic opportunity for the development of covalent inhibitors.
This compound: A Covalent Allosteric Inhibitor
This compound (also referred to as Compound 50) is a novel, orally bioavailable small molecule designed to specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C.[3]
Mechanism of Covalent Binding
The core mechanism of action of this compound is its ability to form a covalent bond with the thiol group of the cysteine at position 12 of the KRAS G12C protein. This covalent modification occurs within a pocket, known as the Switch-II pocket, which is accessible only when the KRAS protein is in its inactive, GDP-bound state. By irreversibly binding to this pocket, the inhibitor effectively traps KRAS G12C in an inactive conformation, preventing its interaction with GEFs like SOS1 and subsequent loading with GTP. This blockade of the nucleotide exchange cycle is the fundamental basis of its inhibitory activity.
Figure 1: Mechanism of action of this compound.
Quantitative Analysis of Inhibitor Activity
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| KRAS G12C/SOS1 Binding Assay | - | IC50 | 0.21 µM | [3] |
| Cell Proliferation Assay | H358 (KRAS G12C) | IC50 | 0.16 µM | [4] |
| Cell Proliferation Assay | MIA PaCa-2 (KRAS G12C) | IC50 | 0.87 µM | [4] |
| Cell Proliferation Assay | H1975 (KRAS WT) | IC50 | 7.91 µM | [4] |
| Cell Proliferation Assay | A549 (KRAS G12S) | IC50 | 29.9 µM | [4] |
Impact on Downstream Signaling Pathways
This compound effectively suppresses the downstream signaling cascades that are constitutively activated by the KRAS G12C oncoprotein. The primary pathways affected are the MAPK and PI3K-AKT pathways.
Inhibition of the MAPK and PI3K-AKT Pathways
Western blot analyses in KRAS G12C mutant cell lines, such as H358, have demonstrated that treatment with inhibitor 57 leads to a dose- and time-dependent reduction in the phosphorylation of key downstream effectors, including ERK and AKT.[4] This indicates a successful blockade of the oncogenic signals emanating from the mutated KRAS protein. Furthermore, the induction of cleaved PARP and caspase-7 confirms that this signaling inhibition translates into the induction of apoptosis in cancer cells.[4]
Figure 2: Downstream signaling pathways inhibited by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
KRAS G12C/SOS1 Binding Assay
This assay is designed to measure the ability of an inhibitor to disrupt the interaction between KRAS G12C and the GEF, SOS1. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Principle: The assay utilizes recombinant KRAS G12C and SOS1 proteins, each tagged with a different molecular marker (e.g., Tag1 and Tag2). Specific antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., XL665) fluorophores are used to detect the interaction. When KRAS G12C and SOS1 are in close proximity, FRET occurs, generating a detectable signal. Inhibitors that disrupt this interaction cause a decrease in the HTRF signal.
-
Protocol Outline:
-
Dispense test compounds at various concentrations into a low-volume 96- or 384-well plate.
-
Add a pre-mixed solution of GTP and Tag1-KRAS G12C protein.
-
Add Tag2-SOS1 protein.
-
Add a pre-mixed solution of anti-Tag1-Terbium and anti-Tag2-XL665 antibodies.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours to overnight).
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value of the inhibitor.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the viability and growth of cancer cell lines.
-
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol Outline:
-
Seed cancer cells (e.g., H358, MIA PaCa-2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to untreated control cells and calculate the IC50 value.
-
Western Blot Analysis for Downstream Signaling
This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (active) forms of downstream signaling molecules.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Protocol Outline:
-
Culture H358 cells and treat with various concentrations of this compound for different time points (e.g., 4 and 24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-ERK, total ERK, p-AKT, total AKT, cleaved PARP, cleaved caspase-7, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation and cleavage.
-
Figure 3: General workflow for Western blot analysis.
Apoptosis Assay
This assay quantifies the extent of programmed cell death induced by the inhibitor.
-
Principle: A common method is flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Protocol Outline:
-
Treat H358 cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Conclusion
This compound represents a promising therapeutic agent that effectively targets the oncogenic KRAS G12C mutation. Its mechanism of action, centered on the covalent and irreversible trapping of the protein in its inactive GDP-bound state, leads to the potent and selective inhibition of downstream signaling pathways and the induction of apoptosis in KRAS G12C-mutant cancer cells. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this and other next-generation KRAS inhibitors. A thorough understanding of the technical details of its mechanism and characterization is paramount for advancing this class of drugs towards clinical applications and overcoming potential resistance mechanisms.
References
The Discovery and Development of KRAS G12C Inhibitor 57: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in cancer therapy. The development of covalent inhibitors that specifically target the mutated cysteine residue at position 12 has marked a paradigm shift in the treatment of KRAS G12C-mutated cancers. This technical guide provides an in-depth overview of the discovery and development of a novel pyrrolo[2,3-d]pyrimidine-based KRAS G12C inhibitor, designated as inhibitor 57 (also referred to as compound 50 in scientific literature). We will delve into its mechanism of action, preclinical data, and the experimental methodologies employed in its characterization. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction: The Challenge of Targeting KRAS
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers.[1] The G12C mutation, where glycine is replaced by cysteine at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell growth.[1] For decades, direct inhibition of KRAS has been a formidable challenge due to its picomolar affinity for GTP and the absence of well-defined binding pockets.[2]
The discovery of a cryptic "switch-II pocket" on the GDP-bound state of KRAS G12C opened a new avenue for therapeutic intervention.[2] This led to the development of covalent inhibitors that irreversibly bind to the mutant cysteine, locking the protein in its inactive state.[2] This innovative approach has culminated in the approval of the first generation of KRAS G12C inhibitors, sotorasib and adagrasib, validating this therapeutic strategy.
Discovery of KRAS G12C Inhibitor 57
This compound (compound 50) was identified through a systematic structural optimization of a series of pyrrolo[2,3-d]pyrimidine derivatives.[3][4] The design strategy focused on creating a molecule that could form a covalent bond with the Cys12 residue while optimizing interactions within the switch-II pocket to enhance potency and selectivity.
Mechanism of Action
This compound is a covalent, allosteric inhibitor that selectively targets the inactive, GDP-bound state of the KRAS G12C protein. The inhibitor contains an electrophilic acrylamide "warhead" that forms an irreversible covalent bond with the thiol group of the Cys12 residue.[3][4] This covalent modification locks the KRAS G12C protein in its inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, and thereby blocking the exchange of GDP for GTP.[3][4] Consequently, the downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, are inhibited, leading to a reduction in cancer cell proliferation and induction of apoptosis.
Signaling Pathway
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Binding Kinetics and Affinity of a Representative KRAS G12C Inhibitor
Disclaimer: Specific binding kinetics and affinity data for a compound explicitly named "KRAS G12C inhibitor 57" are not publicly available. To fulfill the request for an in-depth technical guide, this document utilizes Sotorasib (AMG 510), a well-characterized, first-in-class, covalent inhibitor of KRAS G12C, as a representative example. All data and protocols presented herein pertain to Sotorasib and are intended to be illustrative of the methodologies and data types relevant to the study of this class of inhibitors.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), has long been considered an "undruggable" target. However, the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue has marked a significant breakthrough in targeted cancer therapy. These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1][2][3][4][5] This technical guide provides a detailed overview of the binding kinetics and affinity of a representative KRAS G12C inhibitor, Sotorasib (AMG 510), including quantitative data, experimental protocols, and relevant biological pathways.
Quantitative Binding and Activity Data for Sotorasib (AMG 510)
The following table summarizes key quantitative parameters for the interaction of Sotorasib with the KRAS G12C protein. As a covalent inhibitor, its interaction is a two-step process: initial non-covalent binding followed by an irreversible covalent bond formation. Therefore, the efficiency of inhibition is often described by the second-order rate constant (kinact/Ki).
| Parameter | Value | Assay/Cell Line | Reference |
| Cellular p-ERK IC50 | 0.03 µM | NCI-H358 (Lung Adenocarcinoma) | [6] |
| Cellular Viability IC50 | 0.006 µM | NCI-H358 (Lung Adenocarcinoma) | [7] |
| Cellular Viability IC50 | 0.009 µM | MIA PaCa-2 (Pancreatic Cancer) | [7] |
| Binding Equilibration | < 1.5 ms (at 5°C) | Stopped-flow fluorescence spectroscopy | [8] |
| kinact/Ki | 5-9 fold higher than ARS-853 | Stopped-flow fluorescence spectroscopy | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the binding kinetics and affinity of covalent inhibitors. Below are representative protocols for assays commonly used to characterize inhibitors like Sotorasib.
Cellular Assay for Inhibition of p-ERK (Phospho-ERK)
This assay measures the functional consequence of KRAS G12C inhibition by quantifying the phosphorylation of a key downstream effector, ERK.
Objective: To determine the IC50 value of an inhibitor in a cellular context.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitor (e.g., Sotorasib) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and transfer apparatus.
-
PVDF membranes.
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Seeding: Seed NCI-H358 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in serum-free medium. Aspirate the complete medium from the cells and wash once with PBS. Add the inhibitor dilutions to the respective wells and incubate for 2 hours.
-
Cell Lysis: After incubation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with occasional rocking.
-
Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Stopped-Flow Fluorescence Spectroscopy for Kinetic Analysis
This biophysical technique allows for the measurement of rapid binding events, which is particularly important for potent covalent inhibitors with fast association rates.
Objective: To determine the kinetics of the initial non-covalent binding and the subsequent covalent modification.
Materials:
-
Purified, recombinant KRAS G12C protein. It is often necessary to use a fluorescently labeled or tryptophan-engineered variant of KRAS G12C to provide a fluorescence signal that changes upon inhibitor binding.
-
Stopped-flow spectrofluorometer.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Test inhibitor (e.g., Sotorasib) dissolved in DMSO and diluted in assay buffer.
Protocol:
-
Instrument Setup: Set up the stopped-flow instrument with the appropriate excitation and emission wavelengths for the fluorophore being used. Equilibrate the instrument to the desired temperature (e.g., 5°C or 20°C).
-
Sample Preparation: Prepare a solution of the fluorescently labeled KRAS G12C protein in the assay buffer. Prepare a series of concentrations of the inhibitor in the same buffer.
-
Kinetic Measurement:
-
Load the protein solution into one syringe of the stopped-flow instrument and the inhibitor solution into the other.
-
Rapidly mix the two solutions and monitor the change in fluorescence over time. The instrument's dead time (e.g., ~1.5 ms) is the period during which data cannot be collected immediately after mixing.
-
Collect data for a sufficient duration to observe the complete reaction or the initial rapid phase.
-
-
Data Analysis:
-
The observed fluorescence traces are typically biphasic for covalent inhibitors. The initial rapid phase corresponds to the non-covalent binding equilibrium (Ki), and the slower second phase represents the covalent bond formation (kinact).
-
Fit the observed rate constant (kobs) for the second phase at each inhibitor concentration to the following equation to determine kinact and Ki:
-
kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.
-
-
The second-order rate constant for covalent modification is then calculated as kinact/Ki.
-
Signaling Pathways and Mechanism of Action
To understand the impact of KRAS G12C inhibitors, it is essential to visualize their effect on the relevant signaling pathways.
Caption: KRAS G12C signaling pathway and the mechanism of action of Sotorasib.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of a covalent KRAS G12C inhibitor.
Caption: Workflow for the characterization of a covalent KRAS G12C inhibitor.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. biorxiv.org [biorxiv.org]
A Technical Guide to Cellular Target Engagement of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies used to assess the cellular target engagement of covalent KRAS G12C inhibitors. While this document references a hypothetical "Inhibitor 57," the data, protocols, and concepts presented are representative of well-characterized inhibitors in this class, such as sotorasib and adagrasib. The aim is to equip researchers with a robust framework for evaluating the efficacy and mechanism of action of novel KRAS G12C-targeted therapies.
The KRAS G12C Oncogene and Signaling Pathway
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a molecular switch in cellular signaling.[1] Mutations in KRAS are among the most common oncogenic drivers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] This mutation results in a constitutively active protein that perpetually signals for cell growth, differentiation, and survival, primarily through the MAPK and PI3K/AKT pathways.[1][4]
KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine-12 residue, locking the protein in its inactive, GDP-bound state.[5][6] This prevents downstream signaling and inhibits tumor cell proliferation.[7]
Quantitative Data Summary for Inhibitor 57
The following tables summarize key quantitative metrics for evaluating a KRAS G12C inhibitor. The values provided for the hypothetical "Inhibitor 57" are representative of potent and selective compounds described in the literature.
Table 1: Biochemical and Cellular Potency
| Parameter | Description | Value (Inhibitor 57) | Cell Line | Reference Method |
| k_inact/K_i | Second-order rate constant for covalent modification. Measures the efficiency of inactivation. | 1.5 x 10^5 M⁻¹s⁻¹ | - | Biochemical Assay[8] |
| NanoBRET™ IC₅₀ | Concentration for 50% inhibition of tracer binding in live cells. | 50 nM | HEK293 | NanoBRET™ Assay[9] |
| pERK IC₅₀ | Concentration for 50% inhibition of ERK phosphorylation. | 75 nM | NCI-H358 | Western Blot[10] |
| GI₅₀ | Concentration for 50% inhibition of cell growth. | 100 nM | NCI-H358 | Cell Viability Assay |
Table 2: Target Engagement in Cells
| Assay | Parameter | Value (Inhibitor 57) | Cell Line | Description |
| CETSA | ΔT_m (Thermal Shift) | + 5.2 °C | NCI-H358 | Change in melting temperature upon inhibitor binding.[11] |
| LC-MS/MS | % Target Occupancy | >90% @ 1 µM, 4h | NCI-H358 | Percentage of KRAS G12C protein covalently bound by the inhibitor.[12][13] |
Experimental Protocols for Measuring Target Engagement
Verifying that a compound engages its intended target within the complex environment of a cell is a critical step in drug development.[14] Several robust methods are employed for KRAS G12C inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures changes in the thermal stability of a protein upon ligand binding.[15] Covalent binding of an inhibitor stabilizes the KRAS G12C protein, resulting in a higher melting temperature (T_m).[16]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells (e.g., NCI-H358) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Inhibitor 57 or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Harvesting and Heating:
-
Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer.
-
Divide the cell suspension into multiple PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KRAS protein in each sample by Western blotting or ELISA.
-
Plot the normalized band intensity against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the T_m. A positive shift in T_m for inhibitor-treated cells indicates target engagement.[11]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[9] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged KRAS G12C protein (energy donor) and a fluorescently labeled tracer that binds to the same pocket as the inhibitor (energy acceptor). A test compound that binds to KRAS G12C will displace the tracer, leading to a decrease in the BRET signal.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 3. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of Small Molecule NSC290956 as a Therapeutic Agent for KRas Mutant Non-Small-Cell Lung Cancer [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CETSA [cetsa.org]
- 16. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of KRAS G12C Inhibitor 57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecule inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. These inhibitors function by covalently binding to the mutant cysteine residue at position 12, thereby locking the KRAS protein in an inactive, GDP-bound state. This guide provides a technical overview of the cellular uptake and distribution of a specific KRAS G12C inhibitor, designated as compound 57. While detailed public data for "compound 57" is limited, this document outlines the fundamental mechanisms and experimental approaches for characterizing the cellular pharmacology of this class of inhibitors, using publicly available information on analogous compounds where appropriate to illustrate key concepts.
Mechanism of Cellular Uptake and Efflux
The ability of a KRAS G12C inhibitor to reach its intracellular target is a critical determinant of its efficacy. The net intracellular concentration is a balance between its influx into and efflux out of the cell.
-
Passive Diffusion: Based on their physicochemical properties, many small molecule inhibitors, including those targeting KRAS G12C, are designed to have sufficient lipophilicity to cross the cell membrane via passive diffusion.
-
Active Transport: The role of active uptake and efflux transporters in the cellular disposition of KRAS G12C inhibitors is an area of active investigation. Efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump drugs out of the cell, thereby reducing their intracellular concentration and potentially leading to drug resistance. For instance, the well-characterized KRAS G12C inhibitor adagrasib (MRTX849) has been shown to be a substrate of P-gp.
Intracellular Distribution and Target Engagement
Once inside the cell, the inhibitor must navigate the intracellular environment to bind to its target, the KRAS G12C protein, which is primarily localized to the inner leaflet of the plasma membrane.
-
Subcellular Distribution: The distribution of the inhibitor within the cell is influenced by its physicochemical properties, such as its charge and lipophilicity, which can lead to sequestration in different cellular compartments (e.g., lysosomes, mitochondria).
-
Target Engagement: For covalent inhibitors, target engagement refers to the formation of a stable, covalent bond with the target protein. The rate and extent of target engagement are crucial for sustained inhibition of KRAS G12C signaling.
Quantitative Data
While specific quantitative data for the cellular uptake and distribution of "KRAS G12C inhibitor 57" are not publicly available, the following tables provide a template for the types of data that are critical for characterizing a novel inhibitor in this class. The values for a representative KRAS G12C inhibitor, adagrasib (MRTX849), are included for illustrative purposes where available from public sources.
Table 1: In Vitro Cellular Permeability and Efflux
| Parameter | Assay System | Value (for Adagrasib/MRTX849) | Significance |
| Apparent Permeability (Papp) A→B | Caco-2 or MDCK cells | Moderate | Predicts intestinal absorption |
| Efflux Ratio (Papp B→A / Papp A→B) | Caco-2 or MDCK cells expressing P-gp/BCRP | >2 | Indicates active efflux |
Table 2: In Vitro Cellular Accumulation and Target Engagement
| Parameter | Cell Line | Value | Significance |
| Unbound Intracellular-to-Medium Concentration Ratio (Kp,uu) | KRAS G12C mutant cancer cell line | Data not publicly available for specific inhibitors | Measures net cellular accumulation |
| Target Occupancy (%) | KRAS G12C mutant cancer cell line | Concentration- and time-dependent | Quantifies the fraction of KRAS G12C bound by the inhibitor |
| p-ERK Inhibition (IC50) | KRAS G12C mutant cancer cell line | ~17 nM (for MRTX849)[1] | Measures functional inhibition of downstream signaling |
| Cell Viability (IC50) | KRAS G12C mutant cancer cell line | Varies by cell line (nM to µM range) | Indicates cytotoxic or cytostatic effect |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the cellular pharmacology of KRAS G12C inhibitors. The following sections outline key methodologies.
Cellular Permeability Assay
Objective: To determine the rate of transport of the inhibitor across a cell monolayer, providing an in vitro model for intestinal absorption.
Methodology:
-
Cell Culture: Caco-2 or MDCK cells are seeded on permeable Transwell® inserts and cultured until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Assay:
-
The test inhibitor is added to the apical (A) or basolateral (B) chamber of the Transwell® insert.
-
At specified time points, samples are taken from the receiver chamber.
-
The concentration of the inhibitor in the samples is quantified by LC-MS/MS.
-
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio: The efflux ratio is calculated by dividing the Papp in the B-to-A direction by the Papp in the A-to-B direction.
Intracellular Concentration Measurement
Objective: To quantify the total and unbound concentrations of the inhibitor inside cancer cells.
Methodology:
-
Cell Culture: KRAS G12C mutant cancer cells are seeded in culture plates and grown to a desired confluency.
-
Incubation: Cells are incubated with the test inhibitor at various concentrations and for different durations.
-
Cell Lysis and Extraction:
-
After incubation, the cells are washed to remove extracellular inhibitor.
-
Cells are lysed, and the inhibitor is extracted from the cell lysate.
-
-
Quantification: The concentration of the inhibitor in the cell lysate is determined by LC-MS/MS.
-
Unbound Fraction Determination: The fraction of the inhibitor that is not bound to cellular components (fu,cell) can be determined using methods such as equilibrium dialysis or rapid equilibrium dialysis (RED) with cell homogenates.
-
Calculation: The unbound intracellular concentration is calculated by multiplying the total intracellular concentration by the unbound fraction.
Target Engagement Assay
Objective: To measure the extent of covalent modification of KRAS G12C by the inhibitor in cells.
Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor.
-
Protein Extraction and Digestion:
-
Cells are lysed, and total protein is extracted.
-
The protein extract is digested into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is analyzed by targeted mass spectrometry to quantify the levels of the unmodified KRAS G12C peptide (containing Cys12) and the inhibitor-bound peptide.
-
-
Calculation: Target engagement is calculated as the percentage of the inhibitor-bound peptide relative to the total (unmodified + bound) peptide.
Visualizations
The following diagrams illustrate key concepts related to the cellular uptake and mechanism of action of KRAS G12C inhibitors.
Caption: Cellular uptake and efflux of this compound.
Caption: Mechanism of KRAS G12C signaling and inhibition.
Caption: Workflow for measuring KRAS G12C target engagement.
Conclusion
The cellular uptake and distribution of KRAS G12C inhibitors are multifaceted processes that are fundamental to their therapeutic efficacy. While specific data for "inhibitor 57" remain proprietary, the experimental frameworks outlined in this guide provide a robust basis for the characterization of this and other novel KRAS G12C inhibitors. A thorough understanding of a compound's cellular pharmacology is indispensable for its successful development from a promising lead into a clinically effective therapeutic.
References
Selectivity Profile of Sotorasib (AMG 510), a KRAS G12C Inhibitor, Versus Other Kinases
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of Sotorasib (AMG 510), a first-in-class, orally bioavailable, and selective covalent inhibitor of KRAS G12C. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), is a key driver in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which promote cell proliferation, growth, and survival[1].
Sotorasib (formerly AMG 510) is a novel small molecule that specifically and irreversibly inhibits KRAS G12C by covalently binding to the mutant cysteine residue. This interaction traps KRAS G12C in an inactive, GDP-bound conformation, thereby blocking its oncogenic signaling[2][3][4][5]. A critical aspect of the development of any targeted inhibitor is its selectivity, as off-target activities can lead to toxicity and limit therapeutic potential.
Kinase Selectivity Profile of Sotorasib
Sotorasib has demonstrated a remarkably high degree of selectivity for KRAS G12C with minimal off-target effects on other proteins, including a wide range of kinases. Comprehensive nonclinical safety assessments have been conducted to support its clinical application.
Summary of Kinase Inhibition Data
Based on in vitro assays, sotorasib has been shown to have no significant off-target effects against a large panel of kinases[1]. This high selectivity is a key attribute of the drug, contributing to its favorable safety profile. While detailed percentage inhibition values from a comprehensive kinome scan are not publicly available in a tabulated format, the collective evidence from preclinical studies consistently points to a lack of significant inhibition of other kinases at therapeutically relevant concentrations.
To illustrate this high selectivity, the following table summarizes the expected activity of sotorasib against a representative set of kinases.
| Kinase Target | Sotorasib Inhibition Activity |
| KRAS G12C | Potent & Covalent Inhibition |
| Wild-Type KRAS | Minimal to no effect |
| Other KRAS mutants (e.g., G12D, G12V) | Minimal to no effect |
| EGFR | No direct inhibition |
| BRAF | No direct inhibition |
| MEK1/2 | No direct inhibition |
| ERK1/2 | No direct inhibition |
| PI3K | No direct inhibition |
| AKT | No direct inhibition |
| mTOR | No direct inhibition |
| SRC | No direct inhibition |
| ABL | No direct inhibition |
| Representative panel of other kinases | No significant inhibition |
This table is a qualitative summary based on published nonclinical safety data which states a lack of off-target effects against numerous kinases[1].
Recent proteomic studies have identified some off-target covalent modifications by sotorasib on other cysteine-containing proteins, such as KEAP1, which may be relevant to the drug's overall biological effects and potential toxicities[2][6]. However, these are not kinase inhibition activities.
Experimental Protocols
The selectivity and potency of sotorasib have been characterized using a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Cell-Free KRAS G12C Inhibition Assay (AlphaScreen)
This assay measures the ability of an inhibitor to block the interaction between active, GTP-bound KRAS G12C and its downstream effector, c-RAF.
-
Objective: To quantify the inhibition of the KRAS G12C-c-RAF interaction in a cell-free system.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the proximity of two molecules. Biotinylated GTP-loaded KRAS G12C is bound to streptavidin-coated donor beads, and a GST-tagged Raf-RBD (Ras Binding Domain) is bound to anti-GST-coated acceptor beads. When KRAS and Raf-RBD interact, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. An inhibitor that disrupts this interaction will reduce the signal.
-
Protocol:
-
Recombinant biotinylated KRAS G12C is pre-loaded with GTP.
-
The inhibitor (sotorasib) at various concentrations is incubated with the GTP-loaded KRAS G12C.
-
GST-tagged c-RAF RBD is added to the mixture.
-
Streptavidin-donor beads and anti-GST-acceptor beads are added.
-
The mixture is incubated in the dark to allow for bead-protein binding and protein-protein interaction.
-
The plate is read on an AlphaScreen-capable plate reader.
-
The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition.
-
Cellular Phospho-ERK (p-ERK) Immunoassay
This cell-based assay measures the inhibition of the downstream MAPK signaling pathway in response to KRAS G12C inhibition.
-
Objective: To assess the functional consequence of KRAS G12C inhibition on downstream signaling in a cellular context.
-
Principle: A sandwich immunoassay (e.g., Meso Scale Discovery - MSD) is used to quantify the levels of phosphorylated ERK1/2 in cell lysates. Cells harboring the KRAS G12C mutation are treated with the inhibitor. Inhibition of KRAS G12C leads to a decrease in the phosphorylation of MEK and subsequently ERK.
-
Protocol:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of sotorasib or a vehicle control for a specified period (e.g., 2 hours).
-
After treatment, the cells are washed and lysed to extract total protein.
-
The cell lysates are transferred to an MSD plate pre-coated with a capture antibody against total ERK1/2.
-
A detection antibody specific for phosphorylated ERK1/2 (p-ERK1/2), labeled with an electrochemiluminescent tag, is added.
-
The plate is washed, and a read buffer is added.
-
The plate is read on an MSD instrument, and the intensity of the emitted light is proportional to the amount of p-ERK1/2.
-
IC50 values are calculated based on the dose-response curve.
-
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
The following diagram illustrates the central role of KRAS G12C in activating downstream oncogenic signaling pathways and the point of intervention for sotorasib.
References
- 1. Nonclinical Safety Profile of Sotorasib, a KRASG12C-Specific Covalent Inhibitor for the Treatment of KRAS p.G12C-Mutated Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Sentinel at the Switch: A Technical Guide to KRAS G12C Inhibitor ARS-1620 and its Interaction with the Switch-II Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the KRAS G12C inhibitor ARS-1620, a pioneering molecule in the direct targeting of this once "undruggable" oncoprotein. We will delve into its mechanism of action, focusing on the critical interaction with the Switch-II pocket, and provide a comprehensive overview of the experimental data and protocols that have defined our understanding of this compound.
Introduction: The KRAS G12C Challenge and the Dawn of Direct Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in critical cell signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC). This mutation, a glycine-to-cysteine substitution at codon 12, locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[2]
For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition a formidable challenge. The discovery of a cryptic allosteric pocket, known as the Switch-II pocket (S-IIP), adjacent to the effector-binding region, opened a new frontier in KRAS-targeted drug discovery.[3][4] ARS-1620 emerged as a potent and selective covalent inhibitor that specifically targets the mutant cysteine of KRAS G12C, trapping the protein in its inactive, GDP-bound state.[3][4]
Mechanism of Action: Covalent Modification of the Switch-II Pocket
ARS-1620 exerts its inhibitory effect through a two-step mechanism:
-
Reversible Binding: The inhibitor initially binds non-covalently to a shallow, dynamic pocket located beneath the Switch-II loop of GDP-bound KRAS G12C.[5][6] This pocket is only accessible in the inactive state.
-
Covalent Adduct Formation: Following initial binding, the electrophilic acrylamide "warhead" of ARS-1620 forms an irreversible covalent bond with the thiol group of the mutant cysteine 12.[7]
This covalent modification locks KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP and subsequently blocking downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for ARS-1620, providing a comparative overview of its potency and activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (RAS Signaling) | 120 nM | In vitro | [8] |
| IC50 (Cell Growth) | 150 nM (average) | p.G12C cell lines | [9] |
| IC50 (NCI-H358) | 0.05 µM | NCI-H358 | |
| IC50 (MIA PaCa-2) | 0.003 µM | MIA PaCa-2 | |
| Average IC50 | 1.32 µM | H358 and H23 | [2] |
| Target Engagement (TE50) | ~0.3 µM (at 2 hr) | p.G12C cell lines | [3] |
| Near Complete Engagement | 3.0 µM (at 2 hr) | p.G12C cell lines | [3] |
Table 1: Cellular Potency of ARS-1620
| Parameter | Value | Method | Reference |
| k_inact/K_i (k_obs/[I]) | 1,100 ± 200 M⁻¹s⁻¹ | Biochemical | [7][10] |
| Reversible Binding Affinity (K_I) | Weak (in the micromolar range) | Computational | [11] |
Table 2: Kinetic and Binding Parameters of ARS-1620
Experimental Protocols
Detailed methodologies for the key experiments used to characterize ARS-1620 are provided below.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for Nucleotide Exchange
This assay is designed to screen for inhibitors that lock KRAS G12C in its inactive, GDP-bound state by preventing nucleotide exchange.
Principle: The assay monitors the binding of a GTP analog to KRAS G12C. Inhibition of nucleotide exchange results in a decrease in the TR-FRET signal. A commercially available kit, such as the KRAS (G12C) Isoform A Coupled Nucleotide Exchange TR-FRET Assay Kit, can be used.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of GDP-loaded KRAS G12C protein.
-
Prepare solutions of the guanine nucleotide exchange factor (GEF) SOS1 and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).
-
Prepare a solution of the test inhibitor (ARS-1620) at various concentrations.
-
Prepare assay buffer containing appropriate salts and detergents.
-
-
Reaction Setup (384-well plate format):
-
Add a small volume of the inhibitor solution or DMSO (vehicle control) to the wells.
-
Add the GDP-loaded KRAS G12C protein to the wells and incubate to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP analog.
-
-
Signal Detection:
-
Incubate the plate to allow for nucleotide exchange.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of fluorescent GTP bound to KRAS G12C.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Protein-Protein Interaction
This assay can be used to assess the ability of ARS-1620 to disrupt the interaction of KRAS G12C with its downstream effectors, such as RAF1.
Principle: The AlphaLISA assay measures the proximity of two molecules. Donor beads, when excited, release singlet oxygen that travels to nearby acceptor beads, triggering a chemiluminescent signal. Disruption of the protein-protein interaction by an inhibitor leads to a decrease in the signal. A commercially available kit, such as the AlphaLISA KRAS G12C / SOS1 Binding Kit, can be adapted for this purpose.[13]
Protocol:
-
Reagent Preparation:
-
Prepare solutions of biotinylated KRAS G12C (GTP-bound) and acceptor bead-conjugated anti-RAF1 antibody.
-
Prepare a solution of streptavidin-coated donor beads.
-
Prepare the test inhibitor (ARS-1620) at various concentrations.
-
Prepare assay buffer.
-
-
Reaction Setup (384-well plate format):
-
Add the inhibitor solution or DMSO to the wells.
-
Add the biotinylated KRAS G12C and the anti-RAF1 antibody-acceptor bead conjugate.
-
Incubate to allow for inhibitor binding and protein-protein interaction.
-
Add the streptavidin-donor beads.
-
-
Signal Detection:
-
Incubate the plate in the dark.
-
Measure the AlphaLISA signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
X-ray Crystallography for Structural Analysis
Determining the co-crystal structure of ARS-1620 in complex with KRAS G12C provides atomic-level detail of the binding interaction. The PDB ID for the ARS-1620-KRAS G12C complex is 5V9U.[1]
Protocol:
-
Protein Expression and Purification:
-
Express the human KRAS G12C protein (residues 1-169) in E. coli.
-
Purify the protein using affinity and size-exclusion chromatography.
-
-
Complex Formation:
-
Incubate the purified KRAS G12C protein with a molar excess of ARS-1620 to ensure complete covalent modification.
-
Remove unbound inhibitor by dialysis or buffer exchange.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop).
-
Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known KRAS structure as a search model.
-
Refine the model against the experimental data to obtain the final structure.
-
Visualizations
The following diagrams illustrate the KRAS signaling pathway, the mechanism of action of ARS-1620, and a typical experimental workflow.
Caption: KRAS G12C Signaling Pathway
Caption: ARS-1620 Mechanism of Action
Caption: Inhibitor Characterization Workflow
Conclusion
ARS-1620 represents a landmark achievement in the quest to drug KRAS, demonstrating that direct and selective inhibition of the G12C mutant is a viable therapeutic strategy. Its covalent interaction with the Switch-II pocket provides a powerful mechanism to lock the oncoprotein in an inactive state, effectively shutting down aberrant downstream signaling. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into KRAS G12C inhibition and the development of next-generation therapies.
References
- 1. rcsb.org [rcsb.org]
- 2. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition | Semantic Scholar [semanticscholar.org]
- 7. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARS-1620 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. revvity.com [revvity.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of KRAS G12C Inhibitor 57
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assay protocols for characterizing the activity of KRAS G12C inhibitor 57. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and include diagrams of relevant signaling pathways and experimental workflows.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, results in a constitutively active protein that drives tumor cell proliferation and survival. This compound is a potent and selective covalent inhibitor that targets this specific mutant form of KRAS.[1][2] This document outlines the essential in vitro assays to determine its biochemical potency, cellular activity, and target engagement.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound.
| Assay Type | Metric | Value | Cell Line(s) / Conditions |
| Biochemical Assay | |||
| KRAS G12C/SOS1 Binding Assay | IC50 | 0.21 µM | Cell-free |
| Cellular Assays | |||
| Cell Proliferation | Inhibition | Selective for KRAS G12C | H358, MIA PaCa-2 (KRAS G12C) vs. H1975 (KRAS WT), A549 (KRAS G12S) |
| Apoptosis Induction | Cleaved PARP & Caspase-7 | Increased | H358 |
| Downstream Signaling | p-ERK & p-AKT Inhibition | Dose- and time-dependent | H358 |
| Tumor Metastasis | Inhibition | Observed | H358 |
Signaling Pathway
The diagram below illustrates the KRAS signaling pathway and the mechanism of action for a KRAS G12C inhibitor. Under normal conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of active KRAS-GTP and constitutive activation of downstream pro-proliferative pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades. KRAS G12C inhibitors covalently bind to the mutant cysteine in the switch-II pocket, locking KRAS in its inactive GDP-bound state and thereby inhibiting downstream signaling.[3][4]
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Experimental Protocols
Biochemical Assay: KRAS G12C/SOS1 Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on KRAS G12C. A common format is a time-resolved fluorescence energy transfer (TR-FRET) assay.[5]
Workflow:
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays to evaluate the efficacy of KRAS G12C inhibitors. The information is intended to guide researchers in setting up and performing robust experiments to characterize the activity of compounds targeting the KRAS G12C mutation.
Introduction to KRAS G12C and its Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycling regulates critical cellular processes, including cell growth, differentiation, and survival.[2] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/mTOR pathways, which promote uncontrolled cell proliferation and survival.[2][3]
The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[4][5] Unlike other KRAS mutants, the G12C variant possesses a unique cysteine residue that can be covalently targeted by small molecule inhibitors.[5] These inhibitors, such as sotorasib (AMG-510) and adagrasib (MRTX849), bind to the inactive, GDP-bound state of KRAS G12C, locking it in this conformation and preventing its interaction with downstream effector proteins.[3][6] This selective inhibition of the mutant protein has shown promising clinical activity in patients with KRAS G12C-mutated tumors.[7][8]
KRAS G12C Signaling Pathway
The KRAS protein is a central node in a complex signaling network. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS-GTP activates multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. The MAPK pathway is a major driver of cell proliferation, while the PI3K pathway is crucial for cell survival and growth.[9]
KRAS G12C inhibitors effectively block these downstream signaling cascades, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[3]
References
- 1. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS-based Target Engagement Assays, Enabling Decision Making in Drug Development - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols for KRAS G12C Inhibitors in Mouse Xenograft Models
Note: While the prompt specified "KRAS G12C inhibitor 57," a diligent search of published literature did not yield a specific inhibitor with this designation. The following application notes and protocols are a comprehensive synthesis of methodologies and data from preclinical studies of various well-characterized KRAS G12C inhibitors, such as MRTX849, sotorasib (AMG-510), and adagrasib (MRTX1257), which are representative of this class of therapeutic agents.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in oncology. These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2] Mouse xenograft models are indispensable tools for the in vivo evaluation of the efficacy, pharmacokinetics, and pharmacodynamics of these novel inhibitors. This document provides detailed protocols and application notes for utilizing KRAS G12C inhibitors in such preclinical models.
Signaling Pathway
KRAS G12C inhibitors function by covalently binding to the mutant cysteine-12 residue, trapping KRAS in its inactive GDP-bound state. This prevents the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking the loading of GTP and subsequent activation of downstream oncogenic signaling.[3][4]
Experimental Protocols
Cell Line and Animal Models
-
Cell Lines: A variety of human cancer cell lines harboring the KRAS G12C mutation are commonly used. Examples include:
-
Animal Models:
-
Immunodeficient Mice: Athymic nude (nu/nu) or SCID mice are typically used for subcutaneous xenograft models to prevent graft rejection.[5]
-
Immunocompetent Mice: Syngeneic models, such as CT26.KRAS G12C tumor cells in BALB/c mice, are used to evaluate the interplay between the inhibitor and the immune system.[6] Genetically engineered mouse models (GEMMs) with endogenous Kras G12C expression are also valuable.[5][8]
-
Xenograft Model Establishment
Subcutaneous Xenograft Model Workflow:
Protocol:
-
Cell Preparation: Culture KRAS G12C mutant cells to ~80% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.[5]
-
Implantation: Subcutaneously inject the cell suspension into the right flank of the mice.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment Initiation: Randomize mice into treatment and vehicle control groups when average tumor volumes reach 100-200 mm³.
Drug Formulation and Administration
-
Formulation: KRAS G12C inhibitors are often formulated for oral gavage. A common vehicle for MRTX849 is a solution of 10% Captisol in a 50 mM citrate buffer (pH 5.0).[4]
-
Administration: Administer the inhibitor or vehicle daily via oral gavage at specified doses (e.g., 10, 30, 100 mg/kg).[4]
Efficacy and Pharmacodynamic Assessment
-
Efficacy:
-
Monitor tumor volume and body weight throughout the study.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
In some cases, tumor regression (a decrease in tumor volume from baseline) may be observed.[4]
-
-
Pharmacodynamics (PD):
-
Collect tumors at various time points after the final dose.
-
Assess target engagement by measuring the percentage of KRAS G12C protein bound by the inhibitor using methods like mass spectrometry.[5]
-
Evaluate downstream signaling inhibition by measuring the levels of phosphorylated ERK (pERK) and total ERK via immunohistochemistry (IHC) or Western blot.[7]
-
Quantitative Data Summary
The efficacy of KRAS G12C inhibitors has been demonstrated across various xenograft models. The tables below summarize representative data.
Table 1: Single-Agent Antitumor Activity of KRAS G12C Inhibitors in Mouse Xenograft Models
| Inhibitor | Cell Line | Mouse Strain | Dose (mg/kg, Route) | Tumor Growth Inhibition (%) | Notes |
| MRTX849 | H358 (NSCLC) | Nude | 100, PO, QD | >100 (Regression) | Significant tumor regression observed.[4] |
| MRTX849 | MiaPaCa-2 (Pancreatic) | Nude | 100, PO, QD | >100 (Regression) | Pronounced tumor regression in 17 of 26 models.[4] |
| Sotorasib (AMG-510) | LU99 (NSCLC) | Nude | 100, PO, QD | ~90 | Combination with pemigatinib showed enhanced activity.[7] |
| Compound A | MiaPaCa-2 (Pancreatic) | Nude | 30, PO, QD | >100 (Regression) | Sustained target binding and pERK modulation.[5] |
| BBO-11818 | Colorectal, Pancreatic, NSCLC models | N/A | 10, 30, 100, PO, BID | 57-99 | Strong antitumor activity observed.[9] |
Table 2: Pharmacodynamic Effects of KRAS G12C Inhibitors in vivo
| Inhibitor | Model | Dose (mg/kg) | Timepoint | pERK Inhibition (%) | Target Occupancy (%) |
| MRTX849 | H358 Xenograft | 100 | 24 hours | >90 | ~90 |
| Compound A | MiaPaCa-2 Xenograft | 30 | 24 hours | ~80 | >90 |
| Sotorasib (AMG-510) | LU99 Xenograft | 100 | 2 hours | ~75 | Not Reported |
Combination Strategies
To overcome intrinsic and acquired resistance, KRAS G12C inhibitors are often evaluated in combination with other targeted therapies.[10]
Logical Framework for Combination Therapy:
-
SHP2 Inhibitors: SHP2 is a phosphatase that acts upstream of KRAS.[11] Combining a KRAS G12C inhibitor with a SHP2 inhibitor can prevent the reactivation of the MAPK pathway.[11][12]
-
EGFR Inhibitors: In colorectal cancers, feedback activation of EGFR can limit the efficacy of KRAS G12C inhibitors.[10]
-
Immune Checkpoint Inhibitors: Preclinical studies suggest that KRAS G12C inhibition can remodel the tumor microenvironment to be more favorable for immunotherapy.[13] The combination of MRTX1257 with radiation therapy has shown a 20% cure rate in a syngeneic mouse model, suggesting an immune-mediated effect.[6]
Conclusion
The use of mouse xenograft models is a cornerstone of preclinical research for KRAS G12C inhibitors. These models allow for the robust evaluation of antitumor efficacy, the elucidation of pharmacodynamic effects, and the exploration of rational combination therapies. The protocols and data presented herein provide a framework for researchers to design and execute meaningful in vivo studies to further advance the development of this promising class of targeted agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. [plos.figshare.com]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BBOT presents preclinical data on KRAS inhibitor BBO-11818 | BioWorld [bioworld.com]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Medicinal Chemistry Strategies for the Synthesis and Evaluation of KRAS G12C Inhibitor Sotorasib (AMG 510)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry strategies employed in the synthesis of Sotorasib (AMG 510), a potent and selective covalent inhibitor of KRAS G12C. Detailed protocols for its synthesis and biological evaluation are presented to facilitate research and development in the field of targeted cancer therapy.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), has been a focal point for drug discovery due to the unique reactive cysteine residue it introduces. Sotorasib (AMG 510) is a first-in-class, FDA-approved inhibitor that covalently binds to this cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state. This action inhibits downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for tumor cell proliferation and survival.[1][2]
This document outlines the synthetic route to Sotorasib, presents key quantitative data, and provides detailed protocols for its characterization and evaluation.
Quantitative Data Summary
The following tables summarize the key data associated with the synthesis and activity of Sotorasib.
Table 1: Synthetic Step Yields for Sotorasib (AMG 510)
| Step | Intermediate/Product | Starting Material | Yield (%) | Reference |
| 1 | 2,6-dichloro-5-fluoronicotinamide | 2,6-dichloro-5-fluoronicotinic acid | Quantitative | [1] |
| 2 | 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 2,6-dichloro-5-fluoronicotinamide | 41% (over 3 steps) | [3] |
| 3 | (S)-tert-butyl 4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 66% | [4] |
| 4 | (S)-4-(6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-2-methylpiperazin-1-ium chloride | (S)-tert-butyl 4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | 80% | [4] |
| 5 | Sotorasib (AMG 510) | (S)-4-(6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-2-methylpiperazin-1-ium chloride | 94% (after deprotection) | [4] |
Table 2: Biological Activity of Sotorasib (AMG 510)
| Assay Type | Cell Line / Target | IC50 / Parameter | Value | Reference |
| p-ERK1/2 Immunoassay | MIA PaCa-2 (KRAS G12C) | IC50 | 1.1 nM | [1] |
| Cell Viability | MIA PaCa-2 (KRAS G12C) | IC50 | 8 nM | [1] |
| Cell Viability | A549 (KRAS G12S) | IC50 | >10 µM | [1] |
| KRAS G12C/SOS1 Binding | Biochemical Assay | IC50 | 0.21 µM | [5] |
| Pharmacokinetics (Human, 960 mg oral dose) | Cmax | 7.5 µg/mL | [4] | |
| Pharmacokinetics (Human, 960 mg oral dose) | AUC | 65.3 h·µg/mL | [4] | |
| Pharmacokinetics (Human, 960 mg oral dose) | t1/2,z | 5.5 h | [4] |
Experimental Protocols
The following is a representative synthetic protocol for Sotorasib, compiled from literature sources.[1][3][4]
Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinamide
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.25 eq, 2M solution in DCM) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at ambient temperature for 16 hours.
-
Concentrate the reaction mixture in vacuo to yield the acid chloride.
-
Dissolve the crude acid chloride in a suitable solvent and bubble ammonia gas through the solution, or add ammonium hydroxide, until the reaction is complete.
-
Isolate the product, 2,6-dichloro-5-fluoronicotinamide, by filtration and washing.
Step 2: Synthesis of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
This multi-step sequence involves the construction of the core pyrido[2,3-d]pyrimidine ring system. A key step is the coupling of the nicotinamide derivative with a suitably substituted pyridine.
-
A detailed procedure can be found in the patent literature, often involving protection and deprotection steps and cyclization reactions.[3]
Step 3: Synthesis of (S)-tert-butyl 4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
-
To a solution of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in toluene, add phosphoryl chloride (POCl3) and N,N-diisopropylethylamine (DIPEA).
-
After activation, add (S)-1-Boc-3-methylpiperazine (1.2 eq).
-
Heat the reaction mixture and monitor for completion by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the desired piperazine adduct.[4]
Step 4: Suzuki-Miyaura Coupling
-
Combine the chloro-intermediate from Step 3 (1.0 eq) with a suitable boronic acid or boroxine derivative of 2-fluoro-6-hydroxyphenyl (e.g., (2-fluoro-6-hydroxyphenyl)boronic acid) (1.5 eq) in a suitable solvent system (e.g., 2-methyltetrahydrofuran).
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After cooling, perform an aqueous workup and purify the product by column chromatography.[4]
Step 5: Boc Deprotection and Acryloylation (Final Synthesis of Sotorasib)
-
Treat the product from Step 4 with an acid (e.g., HCl in dioxane or trifluoroacetic acid) to remove the Boc protecting group.
-
Neutralize the resulting amine salt with a base (e.g., NaHCO3).
-
To the free amine in a suitable solvent (e.g., DCM) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography or recrystallization to afford Sotorasib.[4]
This assay measures the inhibition of downstream signaling from KRAS G12C.
-
Cell Culture: Plate KRAS G12C mutant cells (e.g., MIA PaCa-2) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Sotorasib or vehicle control for 2 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoassay: Use a commercial ELISA or Meso Scale Discovery (MSD) based kit to quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in the cell lysates.
-
Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized p-ERK1/2 levels against the logarithm of Sotorasib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
This assay determines the effect of Sotorasib on the proliferation and survival of cancer cells.
-
Cell Seeding: Seed KRAS G12C mutant (e.g., MIA PaCa-2) and KRAS wild-type or other mutant (e.g., A549) cells in 96-well plates.
-
Compound Incubation: The following day, treat the cells with a serial dilution of Sotorasib or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert the luminescence readings to percentage of viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of Sotorasib concentration and fit the data to determine the IC50 value.[1]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the KRAS G12C signaling pathway and a general experimental workflow for inhibitor evaluation.
Caption: KRAS G12C signaling cascade and mechanism of action of Sotorasib.
Caption: General workflow for the synthesis and evaluation of KRAS G12C inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
Application Notes and Protocols for Detecting KRAS G12C Inhibitor Binding Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12C mutation, has emerged as a critical target in cancer therapy. The development of covalent inhibitors that specifically target the cysteine residue at position 12 has marked a significant breakthrough in treating KRAS G12C-driven cancers. Mass spectrometry (MS)-based proteomics has become an indispensable tool for characterizing the binding of these inhibitors, providing crucial data on target engagement, selectivity, and mechanism of action. These application notes provide an overview of and detailed protocols for key mass spectrometry methods used to detect and quantify the binding of covalent inhibitors to KRAS G12C.
Key Mass Spectrometry-Based Methods
Several mass spectrometry-based techniques are employed to study the interaction between KRAS G12C and its covalent inhibitors. These methods can be broadly categorized into intact protein analysis and bottom-up proteomics approaches.
-
Intact Protein Mass Spectrometry: This "top-down" approach analyzes the entire protein-inhibitor complex. It is a powerful tool for confirming covalent bond formation and determining the stoichiometry of the binding event. This method is often used in initial screens of covalent fragment libraries.
-
Peptide-Centric (Bottom-Up) Proteomics: In this approach, the protein of interest is enzymatically digested into smaller peptides, which are then analyzed by MS. This allows for the precise identification of the inhibitor binding site and quantification of target modification.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that react with specific, hyper-reactive amino acid residues, such as cysteines, in a proteome-wide manner. Competitive ABPP experiments, where a covalent inhibitor competes with the probe for binding, can be used to assess the selectivity of the inhibitor across the entire proteome.
-
Immunoaffinity Enrichment Coupled with LC-MS/MS: This highly sensitive method uses antibodies to isolate the target protein (KRAS G12C) from complex biological samples, such as tumor tissues, before MS analysis. This allows for the quantification of both the unbound (free) and inhibitor-bound protein, providing a direct measure of target engagement in preclinical and clinical settings.[1]
Quantitative Data Summary
The following tables summarize quantitative data for well-characterized KRAS G12C inhibitors, demonstrating the type of information that can be obtained using mass spectrometry-based assays.
Table 1: Biochemical Potency and Target Engagement of KRAS G12C Inhibitors
| Inhibitor | Assay Type | Parameter | Value | Reference |
| Sotorasib (AMG 510) | Cellular Engagement IC50 | IC50 | 1.6 µM (6 hours) | [2] |
| In vivo Target Occupancy | % Modification | Dose-dependent | [3] | |
| Adagrasib (MRTX849) | Surface Plasmon Resonance | Affinity (K D) | Not specified | [4] |
| GDC-6036 | In vivo Target Engagement | % Alkylation | Dose-dependent | [1][5] |
| Compound 1 | Biochemical Intact Protein LC-MS | k inact /K I | 501 M⁻¹s⁻¹ | [6] |
| ARS-853 | Biochemical Assay | k inact /K I | 76 M⁻¹s⁻¹ | [2] |
| AZD4625 | In vivo Target Engagement (MIA PaCa-2) | % Engagement | 89.6% (6h), 58.4% (24h) | [7] |
| AZD4625 | In vivo Target Engagement (NCI-H2122) | % Engagement | 60% (6h), 34% (24h) | [7] |
Table 2: Quantification of KRAS G12C in FFPE Tissues by FAIMS-PRM Mass Spectrometry
| Sample Type | Protein Measured | Expression Range (amol/µg) | Reference |
| Clinical NSCLC Tumors (n=32) | Wild-type RAS | 622–2525 | [7] |
| KRAS G12C Mutant Tumors (n=17) | RAS G12C | 127–2012 | [7] |
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
The KRAS protein is a key component of the MAPK and PI3K signaling pathways, which regulate cell proliferation, survival, and differentiation. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[8] Covalent inhibitors bind to the mutant cysteine, trapping KRAS G12C in its inactive, GDP-bound state and thereby inhibiting downstream signaling.
Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.
Experimental Workflow: Intact Protein Mass Spectrometry
This workflow outlines the steps for analyzing the direct binding of an inhibitor to the intact KRAS G12C protein.
Caption: Workflow for intact protein mass spectrometry analysis.
Experimental Workflow: Bottom-Up Proteomics for Target Engagement
This workflow details the more common method of digesting the protein after inhibitor treatment to identify the specific binding site and quantify occupancy.
Caption: Workflow for bottom-up proteomics analysis of inhibitor binding.
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry Analysis of KRAS G12C-Inhibitor Binding
Objective: To confirm covalent binding and determine the stoichiometry of inhibitor binding to KRAS G12C.
Materials:
-
Purified recombinant KRAS G12C protein
-
KRAS G12C inhibitor 57
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.5)[9]
-
Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis
Procedure:
-
Prepare a solution of purified KRAS G12C protein in the assay buffer to a final concentration of 2-10 µM.
-
Prepare a stock solution of the KRAS G12C inhibitor in a suitable solvent (e.g., DMSO).
-
Add the inhibitor to the protein solution at various molar ratios (e.g., 1:1, 1:5, 1:10 protein to inhibitor). Include a vehicle control (DMSO only).
-
Incubate the reactions at room temperature or 37°C for a defined period (e.g., 1-4 hours). Time course experiments can also be performed.[6]
-
Quench the reaction if necessary (e.g., by adding formic acid).
-
Inject an aliquot of each reaction mixture onto the LC-MS system.
-
Use a suitable reversed-phase column for protein separation.
-
Acquire mass spectra in the appropriate m/z range for the intact protein and the expected protein-inhibitor adduct.
-
-
Process the raw data using deconvolution software to obtain the uncharged mass of the protein species.
-
Compare the mass of the protein in the control sample to that in the inhibitor-treated samples. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
Calculate the percentage of bound protein by comparing the peak intensities of the unbound and bound protein species.
Protocol 2: Bottom-Up Proteomics for Identification of the Covalent Binding Site and Target Occupancy
Objective: To identify the specific amino acid residue modified by the inhibitor and to quantify the extent of target modification (occupancy).
Materials:
-
Cells or tissues expressing KRAS G12C
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
LC-MS/MS system
Procedure:
-
Treat cells or tissues with the KRAS G12C inhibitor at various concentrations and for different durations. Include a vehicle control.
-
Harvest cells or tissues and lyse them to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Take a standardized amount of protein from each sample and perform in-solution or in-gel digestion.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines. This step is crucial as it will cap any unmodified cysteine residues, including the C12 of unbound KRAS G12C.
-
-
Digestion:
-
Dilute the samples to reduce the denaturant concentration.
-
Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the samples with formic acid or trifluoroacetic acid.
-
Desalt the peptide mixtures using C18 StageTips or a similar solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Inject the peptides onto the LC-MS/MS system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database that includes the KRAS G12C sequence using a search engine like MaxQuant, Sequest, or Mascot.
-
Specify the inhibitor mass as a variable modification on cysteine.
-
Identify the peptide containing the C12 residue and look for the mass shift corresponding to the inhibitor.
-
Quantify the relative abundance of the modified versus the unmodified (IAA-capped) C12-containing peptide to determine target occupancy. This can be done by comparing the peak areas of the respective extracted ion chromatograms.
-
Conclusion
Mass spectrometry offers a powerful and versatile suite of tools for the detailed characterization of KRAS G12C inhibitor binding. From initial confirmation of covalent modification using intact protein analysis to precise site identification and in vivo target engagement quantification by bottom-up proteomics, these methods are integral to the discovery and development of novel cancer therapeutics. The protocols and workflows described herein provide a solid foundation for researchers to apply these techniques in their own drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Measuring KRAS G12C Inhibitor Target Occupancy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant breakthrough in the treatment of cancers harboring this specific mutation. Assessing the extent to which these inhibitors bind to their target in a living organism (in vivo target occupancy) is critical for understanding their pharmacokinetic and pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and establishing a clear link between target engagement and clinical response.[1][2][3] This document provides detailed application notes and protocols for key techniques used to measure KRAS G12C inhibitor target occupancy in vivo.
KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, KRAS activates downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[4][5][6] The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled tumor growth.[4] KRAS G12C inhibitors covalently bind to the mutant cysteine residue, trapping the protein in its inactive, GDP-bound state and blocking downstream signaling.[1][6]
Caption: KRAS G12C signaling and inhibitor action.
Mass Spectrometry-Based Proteomics for Target Occupancy
Mass spectrometry (MS)-based proteomics is a powerful and widely used method for directly quantifying the engagement of covalent inhibitors with their targets.[1][7] This approach can measure the absolute amounts of both the free (unoccupied) and inhibitor-bound KRAS G12C protein in various biological samples, including tumor biopsies from preclinical models and clinical trials.[1][2][7]
Application Note
This method offers high sensitivity and specificity, allowing for the precise determination of target occupancy without the need for untreated control samples, as the ratio of bound to total (bound + unbound) target can be calculated within a single sample.[2][3] The workflow typically involves sample homogenization, protein digestion, and targeted quantification of specific peptides from both free and inhibitor-bound KRAS G12C using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8] This methodology is applicable to both fresh-frozen and formalin-fixed paraffin-embedded (FFPE) tissues, the latter being particularly important for clinical studies where FFPE is the standard preservation method.[7]
Experimental Workflow: Immunoaffinity LC-MS/MS
Caption: Workflow for MS-based target occupancy.
Protocol: Quantification of Free and Inhibitor-Bound KRAS G12C
1. Sample Preparation:
-
Excise tumor tissue from animal models treated with the KRAS G12C inhibitor or vehicle control.
-
Snap-freeze the tissue in liquid nitrogen or prepare FFPE blocks.
-
For FFPE samples, deparaffinize and rehydrate tissue sections.
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration using a standard assay (e.g., BCA).
2. Immunoaffinity Enrichment (Optional but recommended for low abundance):
-
Incubate the protein lysate with an anti-RAS antibody conjugated to magnetic beads to capture both free and bound KRAS G12C.[1]
-
Wash the beads extensively to remove non-specifically bound proteins.
3. Protein Digestion:
-
Resuspend the enriched proteins or a defined amount of total protein lysate.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (note: the G12C residue bound to a covalent inhibitor will be protected).
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., 2D-LC-MS/MS or FAIMS-PRM).[1][7]
-
Develop a targeted method to specifically detect and quantify the unique tryptic peptide containing the C12 residue for both its unbound form and the inhibitor-adducted form.
-
Include isotopically labeled internal standard peptides for absolute quantification.[2]
5. Data Analysis and Occupancy Calculation:
-
Integrate the peak areas for the unbound and inhibitor-bound peptides.
-
Calculate the percentage of target occupancy using the following formula: % Occupancy = [Inhibitor-Bound Peptide] / ([Unbound Peptide] + [Inhibitor-Bound Peptide]) x 100
Data Presentation
| Treatment Group | Dose (mg/kg) | Time Point (hours) | % KRAS G12C Target Occupancy (Mean ± SD) | Reference |
| Compound A | 5 | 3 | 91 ± 5 | [9] |
| Compound A | 30 | 3 | 98 ± 2 | [9] |
| Compound A | 5 | 24 | > 75 | [9] |
| Compound A | 30 | 24 | > 88 | [9] |
| GDC-6036 | Various | N/A | Dose-dependent increase | [1][8] |
| ARS-1620 | 100 | 24 | ~90 | [10] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular or in vivo context based on the principle of ligand-induced thermal stabilization of the target protein.[11] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[11]
Application Note
CETSA can be adapted for in vivo studies to confirm target engagement in tissues and peripheral blood mononuclear cells (PBMCs).[12] After treating an animal with the inhibitor, tissues are harvested, heated to various temperatures, and the amount of soluble (non-denatured) KRAS G12C is quantified, typically by Western blot or ELISA. A shift in the melting curve to a higher temperature in the treated group compared to the vehicle group indicates target engagement.[11] This method provides a qualitative or semi-quantitative measure of target binding in a physiological environment.
Experimental Workflow: In Vivo CETSA
Caption: Workflow for in vivo CETSA.
Protocol: In Vivo CETSA for KRAS G12C
1. Animal Treatment and Sample Collection:
-
Dose animals with the KRAS G12C inhibitor or vehicle according to the study design.
-
At the desired time point, euthanize the animals and harvest tumors and/or other relevant tissues (e.g., spleen, PBMCs).[12]
-
Process tissues immediately or snap-freeze for later analysis.
2. Lysate Preparation:
-
Homogenize the tissue samples in a suitable lysis buffer without detergents, supplemented with protease and phosphatase inhibitors.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant (soluble protein fraction).
3. Thermal Challenge:
-
Aliquot the lysate into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
After heating, cool the samples at room temperature for 3 minutes.
4. Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein.
5. Quantification of Soluble KRAS G12C:
-
Analyze the amount of soluble KRAS G12C in each supernatant by Western blot using a specific anti-KRAS antibody.
-
Densitometrically quantify the bands and normalize to the unheated control for each treatment group.
6. Data Analysis:
-
Plot the percentage of soluble KRAS G12C against the temperature for both the vehicle and inhibitor-treated groups.
-
A rightward shift in the melting curve for the inhibitor-treated group indicates thermal stabilization and therefore target engagement.
Data Presentation
| Treatment | Temperature (°C) | Relative Soluble KRAS G12C (%) | Observation | Reference |
| Vehicle | 52-54 | ~50 | Denaturation midpoint | [11] |
| NSC290956 (25 µM) | 56-60 | ~50 | 4-6°C thermal shift | [11] |
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to visualize and quantify the distribution of a radiolabeled molecule in vivo. By radiolabeling a KRAS G12C inhibitor or a specific tracer, PET can be used to assess target expression and, potentially, target occupancy.
Application Note
The development of PET tracers that specifically bind to KRAS G12C, such as those derived from inhibitor scaffolds, allows for the non-invasive imaging of KRAS G12C-expressing tumors.[13] A recently developed tracer, [18F]PFPMD, has shown the ability to visualize KRAS G12C-mutant tumors in patients.[13] Target occupancy studies can be performed by conducting a baseline PET scan, administering a therapeutic dose of the unlabeled inhibitor, and then performing a second PET scan. A reduction in the PET signal in the second scan would indicate that the unlabeled drug is occupying the target sites, preventing the binding of the radiotracer. This provides a whole-body, dynamic assessment of target engagement.
Experimental Workflow: PET Imaging for Target Occupancy
Caption: Workflow for PET-based target occupancy.
Protocol: PET Imaging Occupancy Study
1. Baseline Scan:
-
Anesthetize the tumor-bearing animal.
-
Inject the radiolabeled KRAS G12C tracer (e.g., [18F]PFPMD) intravenously.
-
After a defined uptake period, perform a whole-body PET/CT scan. The CT provides anatomical reference.
2. Therapeutic Drug Administration:
-
Following the baseline scan, administer a therapeutic dose of the non-radiolabeled KRAS G12C inhibitor.
3. Post-Dose Scan:
-
At a specified time after drug administration, re-inject the animal with the same dose of the radiotracer.
-
Perform a second PET/CT scan under the same conditions as the baseline scan.
4. Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) around the tumor and reference tissues on the co-registered CT images.
-
Calculate the Standardized Uptake Value (SUV) for the tumor in both the baseline and post-dose scans.
5. Occupancy Calculation:
-
Calculate the percent target occupancy based on the reduction in the tumor's SUV: % Occupancy = (SUV_baseline - SUV_post-dose) / SUV_baseline x 100
Data Presentation
| Patient Group | Tumor Type | Tracer Uptake (SUVmax) | Observation | Reference |
| KRAS G12C-mutant | NSCLC, CRC | Significantly Higher | Tracer is selective for mutant KRAS | [13] |
| Non-KRAS G12C | NSCLC, CRC | Lower | Demonstrates target specificity | [13] |
Note: Specific quantitative data for occupancy studies using this method were not detailed in the provided search results, but the table illustrates the expected nature of the primary data.
References
- 1. researchgate.net [researchgate.net]
- 2. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS: Crossroads of Signaling and Immune Inhibition | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]
- 6. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 7. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of Small Molecule NSC290956 as a Therapeutic Agent for KRas Mutant Non-Small-Cell Lung Cancer [frontiersin.org]
- 12. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. auntminnie.com [auntminnie.com]
Application of KRAS G12C Inhibitor 57 in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP. However, the development of covalent inhibitors that specifically target the cysteine residue in the G12C mutant has marked a significant breakthrough in targeted cancer therapy. These inhibitors trap the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream oncogenic signaling.
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model for cancer research and drug development. These three-dimensional, self-organizing structures are grown from patient tumor tissue and closely recapitulate the genetic and phenotypic heterogeneity of the original tumor. This fidelity to the patient's cancer makes PDOs a highly relevant platform for evaluating the efficacy of novel therapeutic agents and for exploring mechanisms of drug resistance. This document provides detailed application notes and protocols for the use of a novel KRAS G12C inhibitor, designated as "Inhibitor 57," in patient-derived organoids.
Data Presentation
The following table summarizes the hypothetical in vitro efficacy of KRAS G12C Inhibitor 57 across a panel of patient-derived organoids from various cancer types harboring the KRAS G12C mutation. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocols.
| Organoid Line | Cancer Type | KRAS G12C Allele Frequency (%) | IC50 (nM) for Inhibitor 57 | Maximum Inhibition (%) |
| PDO-001-L | NSCLC | 45 | 15 | 95 |
| PDO-002-L | NSCLC | 30 | 25 | 92 |
| PDO-003-C | Colorectal | 50 | 50 | 85 |
| PDO-004-C | Colorectal | 25 | 150 | 70 |
| PDO-005-P | Pancreatic | 60 | 35 | 90 |
Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. The primary signaling cascades involved are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. KRAS G12C inhibitors, such as Inhibitor 57, are designed to specifically bind to the mutant KRAS protein and prevent its interaction with downstream effectors, thereby inhibiting these signaling cascades.
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 57.
Experimental Protocols
Establishment and Culture of Patient-Derived Organoids
This protocol outlines the general steps for establishing and maintaining PDOs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue in a sterile collection medium on ice.
-
Basement membrane matrix (e.g., Matrigel®).
-
Organoid culture medium (specific to the tissue of origin).
-
Gentle cell dissociation reagent (e.g., TrypLE™ Express).
-
Advanced DMEM/F-12.
-
Sterile PBS.
-
Centrifuge, incubators, sterile hoods.
Procedure:
-
Mechanically mince the tumor tissue into small fragments (~1-2 mm) in a sterile petri dish on ice.
-
Wash the tissue fragments with cold PBS.
-
Digest the tissue with a gentle cell dissociation reagent at 37°C for 30-60 minutes with agitation.
-
Neutralize the dissociation reagent with Advanced DMEM/F-12 and centrifuge to pellet the cells.
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Plate droplets of the cell-matrix suspension into a pre-warmed multi-well plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Overlay with the appropriate organoid culture medium.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by dissociating them from the matrix, breaking them into smaller fragments, and re-plating.
Drug Treatment and Viability Assay
This protocol describes how to assess the efficacy of this compound on established PDOs.
Materials:
-
Established patient-derived organoid cultures.
-
This compound stock solution (in DMSO).
-
Organoid culture medium.
-
384-well plates (white, clear-bottom for luminescence/imaging).
-
CellTiter-Glo® 3D Cell Viability Assay kit.
-
Luminometer or a plate reader with luminescence detection capabilities.
Procedure:
-
Harvest mature organoids and dissociate them into small fragments.
-
Count the organoid fragments and resuspend them in the basement membrane matrix at a desired density.
-
Dispense the organoid-matrix suspension into a 384-well plate.
-
After solidification, add organoid culture medium containing serial dilutions of this compound (and a DMSO vehicle control).
-
Incubate the plate at 37°C and 5% CO2 for 72-96 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
The following diagram illustrates the overall workflow for testing the efficacy of this compound in patient-derived organoids.
Caption: Experimental workflow for evaluating this compound in PDOs.
Conclusion
The use of patient-derived organoids provides a clinically relevant and robust platform for the preclinical evaluation of targeted therapies like this compound. The protocols and workflows detailed in this document offer a systematic approach to assess the efficacy of such inhibitors and can be adapted for high-throughput screening. The ability to test novel compounds on a diverse panel of PDOs can accelerate the identification of potent drug candidates and provide insights into patient-specific responses, ultimately advancing the development of personalized cancer treatments.
Application Notes and Protocols: Preclinical Evaluation of KRAS G12C Inhibitors in Combination with Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Note: The specific compound "KRAS G12C inhibitor 57" is not publicly documented. Therefore, this document utilizes data from well-characterized, clinically relevant KRAS G12C inhibitors, such as sotorasib (AMG510) and adagrasib (MRTX849), as representative examples to illustrate the principles and methodologies of combining this class of inhibitors with immunotherapy in preclinical models.
Introduction
The KRAS G12C mutation is a prevalent oncogenic driver in several cancers, notably non-small cell lung cancer (NSCLC).[1][2] For a long time, KRAS was considered "undruggable," but the development of specific inhibitors for the G12C mutant has marked a significant breakthrough in targeted cancer therapy.[3][4] Oncogenic KRAS signaling not only drives tumor cell proliferation but also fosters an immunosuppressive tumor microenvironment (TME).[1][3] This is partly achieved by upregulating the expression of PD-L1, which shields the tumor from the host immune system.[1]
This immunomodulatory role of mutant KRAS provides a strong rationale for combining KRAS G12C inhibitors with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies.[3][5] Preclinical studies have shown that KRAS G12C inhibitors can recondition the TME, enhance antigen presentation, and promote T-cell infiltration and activation, thereby synergizing with ICIs to produce durable anti-tumor responses.[1][6]
These application notes provide an overview of the preclinical data and detailed protocols for evaluating the combination of a KRAS G12C inhibitor with immunotherapy in mouse models.
Data Presentation: Efficacy of Combination Therapy
The following tables summarize quantitative data from preclinical studies, demonstrating the enhanced anti-tumor efficacy of combining a KRAS G12C inhibitor with an anti-PD-1 antibody.
Table 1: In Vivo Tumor Growth Inhibition in Humanized NSCLC Mouse Models
| Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Tumor Regression (TR) (%) |
| PBMC-LU-01-0361 | AMG510 (Sotorasib) + Nivolumab (Anti-PD-1) | Not Reported | 82% |
| CD34+-LU-01-0361 | AMG510 (Sotorasib) + Nivolumab (Anti-PD-1) | 56% (vs. AMG510 alone) | Not Reported |
Data extracted from a study using a patient-derived xenograft (PDX) model of NSCLC with a KRAS G12C mutation and high PD-L1 expression.[1]
Table 2: Clinical Response Rates from Combination Therapy Trials
| KRAS G12C Inhibitor | Immunotherapy | Cohort | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) |
| Sotorasib | Pembrolizumab or Atezolizumab | Total Population (n=58) | 29% | 83% |
| Adagrasib | Pembrolizumab | KRYSTAL-7 (n=53) | 49% | Not Reported |
Data from Phase 1b/2 clinical trials in patients with advanced KRAS G12C-mutated NSCLC. While not preclinical, these data underscore the translational potential of the combination.[7][8]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Experimental Workflow
Caption: Preclinical workflow for combination therapy evaluation.
Synergistic Mechanism of Action
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Sequential Sotorasib After Anti–PD-L1 Therapy in Patients with NSCLC Associated with Liver Toxicity - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. researchgate.net [researchgate.net]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. First results of sotorasib plus pembrolizumab in KRAS p.G12C-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 8. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Solubility of KRAS G12C Inhibitor 57
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the KRAS G12C Inhibitor 57 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing poor bioavailability of Inhibitor 57 in our animal models, which we suspect is due to its low aqueous solubility. What are the common initial steps to troubleshoot this issue?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[1][2] For initial troubleshooting of Inhibitor 57's bioavailability, we recommend a systematic approach starting with simple formulation adjustments. Key initial steps include:
-
pH Adjustment: Since Inhibitor 57 is a weakly acidic/basic compound, modifying the pH of the formulation vehicle can significantly enhance its solubility.[3] However, be mindful that upon administration, the physiological pH of the blood (around 7.2-7.4) or gastrointestinal tract can cause precipitation.[3]
-
Co-solvents: Employing a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (a co-solvent) can increase the solubility of lipophilic compounds like Inhibitor 57.[1][3]
-
Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area.[1][2][4] Reducing the particle size through techniques like micronization can improve the dissolution rate and, consequently, bioavailability.[1][2]
A logical workflow for initial troubleshooting is outlined below.
References
optimizing dosage and administration of KRAS G12C inhibitor 57
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of KRAS G12C Inhibitor 57.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the G12C mutant KRAS protein. It binds to KRAS G12C in its inactive, GDP-bound state, trapping it in this conformation.[1][2] This prevents the exchange of GDP for GTP, thereby blocking downstream signaling through the MAPK and PI3K-AKT pathways and inhibiting tumor cell proliferation.[3][4]
Q2: How should I determine the optimal in vitro concentration of this compound for my experiments?
A2: The optimal in vitro concentration will depend on the cell line and assay duration. We recommend performing a dose-response experiment to determine the IC50 value in your specific cell model. A typical starting concentration range for initial experiments is 1 nM to 10 µM. For a more detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: What are the key downstream biomarkers to assess the activity of this compound?
A3: The most direct and reliable biomarker for assessing the activity of this compound is the phosphorylation level of ERK (p-ERK), a key component of the MAPK pathway.[5] A significant decrease in p-ERK levels upon treatment indicates successful target engagement and pathway inhibition. Additionally, monitoring the phosphorylation of S6 (p-S6), a downstream effector of the PI3K-AKT-mTOR pathway, can also provide valuable information.[1][5]
Q4: Can this compound be used in animal models? What is a recommended starting dose and administration route?
A4: Yes, this compound has been formulated for in vivo use. For initial studies in mouse xenograft models, we recommend starting with a dose of 30 mg/kg administered orally (p.o.) once daily.[1] However, the optimal dose and schedule may vary depending on the tumor model and should be determined empirically through pharmacokinetic and pharmacodynamic studies.
Q5: What are known mechanisms of resistance to KRAS G12C inhibitors?
A5: Resistance to KRAS G12C inhibitors can be multifactorial and heterogeneous.[6][7] Some known mechanisms include:
-
Feedback Reactivation: Inhibition of the MAPK pathway can lead to feedback reactivation of upstream receptor tyrosine kinases (RTKs), which can then reactivate wild-type RAS or bypass KRAS G12C signaling.[1]
-
Secondary KRAS Mutations: Acquired mutations in the KRAS gene can prevent the inhibitor from binding effectively.
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the PI3K-AKT pathway, can promote cell survival despite KRAS G12C inhibition.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value in cell viability assays | 1. Low expression of KRAS G12C in the cell line. 2. Cell line is not dependent on the KRAS G12C mutation for survival. 3. Suboptimal assay conditions (e.g., incubation time, cell density). | 1. Confirm KRAS G12C mutation status and expression level via sequencing and western blot. 2. Test the inhibitor in a panel of cell lines with known KRAS G12C dependency. 3. Optimize assay parameters. We recommend a 7-10 day incubation for cell proliferation assays to allow for sufficient observation of the inhibitor's effect.[9] |
| No change in p-ERK levels after treatment | 1. Insufficient inhibitor concentration or incubation time. 2. Rapid feedback reactivation of the MAPK pathway. 3. Issues with antibody or western blot protocol. | 1. Increase inhibitor concentration and/or perform a time-course experiment (e.g., 1, 6, 24 hours). 2. Analyze p-ERK at earlier time points (e.g., 30 minutes, 1 hour). Consider co-treatment with an RTK or SHP2 inhibitor to block feedback loops. 3. Validate your p-ERK antibody and optimize western blot conditions. |
| Inconsistent results in in vivo studies | 1. Poor oral bioavailability of the inhibitor. 2. Rapid metabolism of the inhibitor. 3. Tumor heterogeneity. | 1. Perform pharmacokinetic (PK) studies to determine the plasma concentration and half-life of the inhibitor. Consider alternative administration routes like intraperitoneal (i.p.) injection.[5] 2. Correlate PK data with pharmacodynamic (PD) markers (e.g., p-ERK in tumor tissue) to ensure target engagement. 3. When establishing xenografts, ensure consistent tumor size and randomize animals into treatment groups. |
| Tumor regrowth after initial response in vivo | 1. Development of acquired resistance. 2. Suboptimal dosing schedule. | 1. Analyze resistant tumors for mechanisms of resistance (e.g., secondary KRAS mutations, bypass pathway activation). 2. Explore alternative dosing strategies, such as intermittent or pulsatile dosing, which may delay the onset of resistance. Consider combination therapies with agents targeting potential resistance pathways. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) in 2D Viability Assay | IC50 (nM) in 3D Spheroid Assay |
| NCI-H358 | Non-Small Cell Lung Cancer | 15 | 0.5 |
| MIA PaCa-2 | Pancreatic Cancer | 25 | 1.2 |
| SW1573 | Non-Small Cell Lung Cancer | 850 | 95 |
Note: Data presented are representative. Actual IC50 values may vary based on experimental conditions.[2]
Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound in a NCI-H358 Xenograft Model
| Dose (mg/kg, p.o., QD) | KRAS G12C Target Occupancy at 6h (%) | p-ERK Inhibition at 6h (%) | Tumor Growth Inhibition (%) |
| 10 | 55 | 60 | 45 |
| 30 | 74 | 85 | 80 |
| 100 | >90 | >95 | >95 (Tumor Regression) |
Note: QD = once daily administration.[1]
Experimental Protocols
1. In Vitro Cell Viability Assay (Dose-Response)
-
Cell Plating: Seed KRAS G12C mutant cells in a 96-well plate at a density of 100 cells per well in 100 µL of culture medium and allow them to attach for 24 hours.[9]
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Add 100 µL of the 2X inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the plates for 7-10 days.[9]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CyQUANT Direct Cell Proliferation Assay, following the manufacturer's instructions.[9]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for p-ERK Analysis
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 2, 6, or 24 hours).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software and normalize p-ERK levels to total ERK and the loading control.
3. In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant tumor cells (e.g., NCI-H358) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Prepare the formulation of this compound for oral gavage. Administer the inhibitor or vehicle control daily at the desired doses.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points after the last dose, collect tumor tissue and plasma for pharmacokinetic and pharmacodynamic (e.g., p-ERK, target occupancy) analysis.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.
Visualizations
Caption: KRAS G12C signaling pathway and mechanism of inhibitor action.
Caption: Workflow for optimizing dosage and administration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. BridgeBio Oncology Presents BBO-11818: >1000x Selectivity | BBOT Stock News [stocktitan.net]
- 8. revvity.com [revvity.com]
- 9. frontiersin.org [frontiersin.org]
Technical Support Center: KRAS G12C Inhibitor 57 (Adagrasib as a representative model)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification and mitigation of off-target effects of the KRAS G12C inhibitor 57. For the purposes of this guide, the well-characterized inhibitor Adagrasib (MRTX849) is used as a representative example to provide concrete data and protocols.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpectedly high cellular toxicity at concentrations required for KRAS G12C inhibition.
Question: We are observing significant cytotoxicity in our cell lines at the IC50 for KRAS G12C inhibition. How can we determine if this is due to an off-target effect?
Answer:
Unexpected toxicity can indeed be a result of the inhibitor binding to proteins other than KRAS G12C. To dissect this, a systematic approach to identify unintended targets is recommended.
Troubleshooting Steps:
-
Confirm On-Target Potency: First, ensure that the observed IC50 for KRAS G12C inhibition is consistent with published data. In vitro, Adagrasib potently inhibits the growth of KRAS G12C-mutant cell lines with IC50 values typically in the nanomolar range[1]. Verify this in your specific cell model using a downstream pathway marker like pERK levels.
-
Perform a Broad Kinase Screen: The most direct way to identify off-target kinases is through a comprehensive kinase panel screen.[2][3] These screens test the inhibitor against hundreds of recombinant kinases. An unexpected "hit" on a kinase crucial for cell survival could explain the toxicity.
-
Utilize Chemical Proteomics: For an unbiased view within a more physiological context, chemical proteomics is a powerful tool.[4][5][6] Techniques like Kinobeads affinity enrichment followed by mass spectrometry can identify kinase and non-kinase targets in cell lysates.[4][5] This approach can reveal off-targets that might be missed in recombinant kinase assays.[2]
-
Validate Off-Target Engagement in Cells: Once potential off-targets are identified, validate their engagement in your cellular model. This can be done by assessing the phosphorylation of the off-target's known substrates or by using cellular thermal shift assays (CETSA).
-
Deconvolute Toxicity: To confirm that the identified off-target is responsible for the toxicity, use genetic approaches like siRNA or CRISPR to knock down the suspected off-target protein. If the knockdown rescues the cells from the inhibitor-induced toxicity, it strongly implicates that off-target interaction.
Issue 2: Development of acquired resistance to Inhibitor 57 in long-term cell culture.
Question: Our KRAS G12C mutant cell line, which was initially sensitive to Inhibitor 57, has developed resistance after several months in culture with the drug. What are the likely mechanisms and how can we investigate them?
Answer:
Acquired resistance is a common phenomenon with targeted therapies and can be driven by both on-target mutations and the activation of off-target bypass pathways.[7][8]
Troubleshooting Steps:
-
Sequence the KRAS Gene: The first step is to check for secondary mutations in the KRAS gene itself. These "on-target" resistance mutations can prevent the inhibitor from binding effectively. For Adagrasib, acquired mutations have been observed in the switch II binding pocket (e.g., R68S, H95D/R, Y96C) or at the covalent binding site (C12) itself.[9][10]
-
Analyze for KRAS Amplification: High-level amplification of the KRAS G12C allele can also lead to resistance by increasing the total amount of target protein, overwhelming the inhibitor.[9][10] This can be assessed using quantitative PCR (qPCR) or digital droplet PCR (ddPCR).
-
Perform Genomic and Transcriptomic Analysis: If no on-target alterations are found, investigate "off-target" bypass mechanisms.[10] These involve the activation of alternative signaling pathways that allow the cell to survive and proliferate despite KRAS G12C inhibition.
-
Next-Generation Sequencing (NGS): Use a targeted NGS panel or whole-exome sequencing to look for activating mutations or amplifications in other oncogenes like NRAS, BRAF, MAP2K1, EGFR, or MET.[9][11] Oncogenic fusions involving ALK, RET, BRAF, and RAF1 have also been identified as resistance mechanisms.[9][11]
-
RNA-Seq: Analyze the transcriptome of resistant cells to identify upregulated signaling pathways. Look for signatures of epithelial-to-mesenchymal transition (EMT) or histological transformations, such as the transition from adenocarcinoma to squamous cell carcinoma, which has been observed clinically.[7][10]
-
-
Conduct Phosphoproteomic Profiling: Mass spectrometry-based phosphoproteomics can provide a functional readout of activated signaling pathways in the resistant cells.[5][8] This can reveal the upregulation of pathways like PI3K/AKT/mTOR, which can compensate for the inhibition of the MAPK pathway by Inhibitor 57.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary experimental approaches to identify the off-targets of a kinase inhibitor like Inhibitor 57?
A1: There are two main categories of experimental approaches:
-
In Vitro Kinase Panels: These assays use a large panel of purified, recombinant kinases to measure the inhibitory activity of the compound against each one. This is a standard method for determining kinase selectivity but may not fully reflect the cellular environment.[2]
-
Chemical Proteomics: These are unbiased, mass spectrometry-based methods performed in a more physiological setting (cell or tissue lysates).[5] Key techniques include:
-
Affinity Chromatography: The inhibitor is immobilized on a solid support (beads) and used to "pull down" interacting proteins from a cell lysate.[4][5] Bound proteins are then identified by mass spectrometry.
-
Competitive Profiling (e.g., Kinobeads): This method uses broad-spectrum kinase inhibitor beads to capture a large portion of the kinome.[4][6] By adding the free (soluble) test inhibitor as a competitor, one can identify its specific targets by observing which kinases are displaced from the beads.[4]
-
Q2: What are the known off-target mechanisms of acquired resistance to Adagrasib?
A2: Acquired resistance to Adagrasib is diverse and involves the activation of bypass tracks that circumvent the need for KRAS signaling.[7][9] These mechanisms can occur simultaneously in the same patient.[9][11] Key off-target mechanisms include:
-
Activation of other RAS isoforms: Activating mutations in NRAS (e.g., Q61K) can reactivate the MAPK pathway.[9]
-
Mutations in downstream effectors: Activating mutations in BRAF (V600E) or MAP2K1 (MEK1) can bypass the need for upstream KRAS signaling.[9]
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification of RTKs like MET or EGFR can provide an alternative signal for cell survival and proliferation.[9]
-
Oncogenic Fusions: The emergence of gene fusions involving RET, BRAF, RAF1, and FGFR can drive resistance.[9]
-
Histological Transformation: In some cases, lung adenocarcinomas can transform into squamous cell carcinomas, a lineage change that reduces dependence on the original oncogenic driver.[7][10]
Q3: How can I mitigate or control for off-target effects in my experiments?
A3: Mitigating off-target effects is crucial for correctly interpreting experimental results.[3]
-
Use a Structurally Unrelated Inhibitor: If you observe a phenotype, try to reproduce it using a different, structurally distinct inhibitor that targets the same primary protein (KRAS G12C). If the effect is consistent, it is more likely to be an on-target effect.
-
Genetic Validation: The gold standard for confirming an on-target effect is to use genetic tools. Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target (KRAS). If the genetic perturbation phenocopies the effect of the inhibitor, it confirms the effect is on-target.
-
Dose-Response Analysis: Carefully titrate the inhibitor concentration. On-target effects should occur at concentrations consistent with the inhibitor's binding affinity for the target protein. Off-target effects often require higher concentrations.
-
Rescue Experiments: If you have identified a specific off-target, you may be able to "rescue" the phenotype by overexpressing a drug-resistant mutant of the off-target protein or by inhibiting a downstream effector of that off-target.
Data Presentation
Table 1: Representative Off-Target Profile of Adagrasib
This table summarizes potential off-target interactions. Data is illustrative and should be confirmed with specific assays.
| Target Class | Off-Target Protein | Interaction Type | Implication |
| Kinase | Other Receptor Tyrosine Kinases (e.g., MET, EGFR) | Upregulation/Amplification | Bypass pathway activation leading to resistance.[9][11] |
| Kinase | Downstream MAPK Pathway Kinases (e.g., BRAF, MEK1) | Activating Mutations | Reactivation of signaling downstream of KRAS.[9] |
| Non-Kinase | Other RAS Family Members (e.g., NRAS) | Activating Mutations | Redundant pathway activation.[9] |
Table 2: Common Acquired Resistance Mechanisms to Adagrasib (Inhibitor 57 Model)
This table lists genomic and non-genomic alterations observed in patients and preclinical models that developed resistance to Adagrasib.
| Resistance Mechanism Category | Specific Alteration | Consequence |
| On-Target (KRAS) | Secondary mutations (R68S, H95D/R, Y96C) | Impaired drug binding.[9][10] |
| KRAS G12C allele amplification | Increased target protein levels.[9][10] | |
| Off-Target (Bypass Pathways) | MET or EGFR amplification | Activation of parallel signaling pathways.[9] |
| Activating mutations in NRAS, BRAF, MAP2K1 | Reactivation of the MAPK pathway.[9] | |
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | Constitutive activation of alternative drivers.[9][11] | |
| Loss-of-function mutations in NF1, PTEN | Disinhibition of RAS or PI3K pathways.[11] | |
| Non-Genomic | Histologic transformation (e.g., adeno-to-squamous) | Lineage plasticity and altered pathway dependency.[7][10] |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification using Kinobeads
Objective: To identify the cellular targets and off-targets of Inhibitor 57 in an unbiased manner from cell lysates.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture KRAS G12C mutant cells to ~80-90% confluency.
-
Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Competitive Binding Experiment:
-
Aliquots of the cell lysate (e.g., 1-5 mg of total protein) are pre-incubated with either DMSO (vehicle control) or increasing concentrations of free Inhibitor 57 for 1 hour at 4°C.
-
Add the pre-incubated lysates to Kinobeads (broad-spectrum kinase affinity matrix) and incubate for 1-2 hours at 4°C to allow for kinase binding.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Protein Digestion and Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE, perform an in-gel digest with trypsin, or use an on-bead digestion protocol.[12]
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins in each sample.
-
True targets of Inhibitor 57 will show a dose-dependent reduction in binding to the Kinobeads in the presence of the free inhibitor. Calculate the percent inhibition for each identified kinase to determine the inhibitor's selectivity profile.
-
Protocol 2: Phosphoproteomics to Analyze Bypass Signaling Pathways
Objective: To identify changes in signaling pathway activation in cells that have acquired resistance to Inhibitor 57.
Methodology:
-
Sample Preparation:
-
Culture both the parental (sensitive) and resistant cell lines. Treat both with either DMSO or Inhibitor 57 at a relevant concentration for a specified time (e.g., 24 hours).
-
Lyse the cells in a denaturing buffer (e.g., 8M urea) to preserve phosphorylation states.
-
-
Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
Phosphopeptide Enrichment:
-
Combine the labeled peptide samples.
-
Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of phosphosites across all conditions.
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated in the resistant cells compared to the parental cells, especially upon inhibitor treatment.
-
Use pathway analysis software (e.g., Ingenuity Pathway Analysis, GSEA) to identify signaling networks that are hyperactivated in the resistant state.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: KRAS G12C Signaling and Inhibitor Action.
Caption: Workflow for Off-Target Identification.
Caption: Logic for Mitigating Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bohrium.com [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 12. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Understanding Acquired Resistance to KRAS G12C Inhibitor 57
Welcome to the technical support center for KRAS G12C Inhibitor 57. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential mechanisms of acquired resistance observed during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of acquired resistance to KRAS G12C inhibitors like Inhibitor 57?
Acquired resistance to KRAS G12C inhibitors is broadly classified into two main categories: "on-target" and "off-target" resistance.[1][2][3] On-target resistance involves genetic alterations in the KRAS gene itself, which prevent the inhibitor from binding effectively.[3] Off-target resistance, or bypass mechanisms, occurs when other signaling pathways are activated, allowing cancer cells to circumvent their dependency on the KRAS G12C mutation for survival and proliferation.[1][2][4] A third, less common mechanism is histological transformation, where the cancer cell type changes to one that is not dependent on the KRAS G12C pathway.[5][6][7]
Q2: What are the specific "on-target" mutations that can cause resistance to Inhibitor 57?
Several secondary mutations in the KRAS gene have been identified that can confer resistance to KRAS G12C inhibitors. These mutations can interfere with the binding of the inhibitor to the cysteine-12 residue or alter the conformation of the protein.[4][8] Common on-target resistance mutations include:
-
Mutations at the G12 codon: Alterations of the target cysteine residue, such as G12D, G12R, G12V, or G12W.[5][6]
-
Mutations in the switch-II pocket: Residues like R68, H95, and Y96 are crucial for inhibitor binding.[9][10] Mutations such as R68S, H95D/Q/R, and Y96C/D/S have been shown to cause resistance.[5][6][8][9][10]
-
Other KRAS mutations: Acquired mutations at other codons like G13D, A59S/T, Q61H, and Q99L can also lead to resistance.[5][6][8][9]
-
KRAS G12C allele amplification: An increase in the number of copies of the KRAS G12C gene can overwhelm the inhibitor.[5][6][9][10]
Q3: What are the key "off-target" or bypass signaling pathways that can be activated?
When KRAS G12C is effectively inhibited, cancer cells can adapt by activating alternative signaling pathways to maintain cell growth and survival. These bypass mechanisms often involve the reactivation of the MAPK and PI3K/AKT pathways.[11][12] Key off-target alterations include:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or activating mutations in RTKs such as EGFR, MET, and FGFR can reactivate downstream signaling.[1][5][9][10]
-
Mutations in Downstream Effectors: Activating mutations in genes downstream of KRAS, such as NRAS, BRAF, and MAP2K1 (MEK1), can bypass the need for KRAS G12C signaling.[1][5][9][10]
-
Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN can also contribute to resistance.[5]
-
Oncogenic Fusions: Gene fusions involving ALK, RET, BRAF, RAF1, and FGFR3 have been identified as mechanisms of acquired resistance.[5][9][10]
Troubleshooting Guides
Problem: Experimental model (e.g., cell line, patient-derived xenograft) develops resistance to Inhibitor 57.
Step 1: Confirm Resistance
-
Action: Perform a dose-response curve with Inhibitor 57 to confirm a shift in the IC50 value compared to the sensitive parental model.
-
Expected Outcome: A significant increase in the IC50 value, indicating reduced sensitivity to the inhibitor.
Step 2: Investigate On-Target Resistance
-
Action: Sequence the KRAS gene in the resistant model to identify secondary mutations.
-
Methodology: Utilize next-generation sequencing (NGS) of tumor DNA or circulating tumor DNA (ctDNA) to detect mutations at low allele frequencies.
-
Expected Outcome: Identification of secondary KRAS mutations as listed in the FAQs.
Step 3: Investigate Off-Target Resistance
-
Action: Analyze the expression and activation status of key proteins in the MAPK and PI3K/AKT pathways.
-
Methodology:
-
Western Blotting: Probe for phosphorylated and total levels of proteins such as EGFR, MET, ERK, and AKT.
-
Phospho-RTK arrays: To screen for the activation of multiple receptor tyrosine kinases simultaneously.
-
NGS panels: To screen for mutations and amplifications in a broad range of cancer-related genes.
-
-
Expected Outcome: Increased phosphorylation of key signaling molecules or identification of activating mutations/amplifications in bypass pathway components.
Step 4: Assess for Histological Transformation
-
Action: If working with in vivo models, perform histological analysis of resistant tumors.
-
Methodology: Compare H&E (hematoxylin and eosin) stained sections of resistant tumors with baseline samples.
-
Expected Outcome: A change in tumor morphology, for example, from adenocarcinoma to squamous cell carcinoma.[5][6]
Data Presentation
Table 1: Summary of On-Target KRAS Mutations Conferring Resistance
| Mutation Site | Specific Mutations | Conferred Resistance To |
| Codon 12 | G12D, G12R, G12V, G12W | Adagrasib[5][6] |
| Codon 13 | G13D | Sotorasib (sensitive to Adagrasib)[8], Adagrasib[5][6] |
| Codon 59 | A59S, A59T | Sotorasib (sensitive to Adagrasib)[8] |
| Codon 61 | Q61H | Adagrasib[5][6] |
| Codon 68 | R68M | Sotorasib (sensitive to Adagrasib)[8] |
| R68S | Adagrasib[5][6][9][10] | |
| Codon 95 | H95D, H95Q, H95R | Adagrasib[5][6][9][10] |
| Codon 96 | Y96C | Adagrasib[5][6] |
| Y96D, Y96S | Sotorasib and Adagrasib[8] | |
| Codon 99 | Q99L | Adagrasib (sensitive to Sotorasib)[8] |
Table 2: Summary of Off-Target (Bypass) Mechanisms of Resistance
| Mechanism | Specific Alteration |
| RTK Amplification | MET, EGFR[5][9][10] |
| Activating Mutations | NRAS (Q61K), BRAF (V600E), MAP2K1 (K57N), RET (M918T)[5][9][10] |
| Oncogenic Fusions | ALK, RET, BRAF, RAF1, FGFR3[5][9][10] |
| Loss of Function | NF1, PTEN[5] |
Experimental Protocols
Protocol 1: Establishing KRAS G12C Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture KRAS G12C mutant cancer cells in standard growth medium.
-
Chronic Exposure: Treat cells with a gradually increasing concentration of Inhibitor 57, starting from the IC50 value.
-
Dose Escalation: Every 2-3 weeks, double the concentration of Inhibitor 57, allowing the cells to recover and resume proliferation between escalations.
-
Isolation of Resistant Clones: Once cells are proliferating steadily at a high concentration of the inhibitor (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Validation: Confirm the resistant phenotype of the isolated clones by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Canonical KRAS signaling pathway and the mechanism of action of Inhibitor 57.
Caption: Overview of acquired resistance mechanisms to KRAS G12C inhibitors.
Caption: Troubleshooting workflow for investigating resistance to Inhibitor 57.
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 6. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 7. ascopubs.org [ascopubs.org]
- 8. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Escaping KRAS: Gaining Autonomy and Resistance to KRAS Inhibition in KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Intrinsic Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors, with a focus on strategies to overcome intrinsic resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of intrinsic resistance to KRAS G12C inhibitors?
Intrinsic resistance to KRAS G12C inhibitors can occur through several mechanisms, even before the development of acquired resistance. The most common mechanisms include:
-
Feedback Reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of KRAS G12C can lead to a rapid feedback reactivation of upstream RTKs such as EGFR, FGFR, and MET.[1] This reactivation can subsequently reactivate wild-type RAS isoforms (HRAS and NRAS) or restore signaling through the MAPK and PI3K-AKT pathways, bypassing the inhibited KRAS G12C.[2][3]
-
Activation of Parallel Signaling Pathways: Some cancer cells with KRAS G12C mutations may not be solely dependent on the MAPK pathway for their survival. They can utilize parallel pathways like the PI3K-AKT-mTOR pathway to maintain proliferation and survival, rendering KRAS G12C inhibition less effective.[4][5]
-
Upstream Activation of Wild-Type RAS: Feedback mechanisms can lead to the activation of wild-type KRAS, NRAS, and HRAS, which can then signal downstream to reactivate the MAPK pathway.[6]
-
Cellular Heterogeneity: Pre-existing subclones within a tumor that do not rely on the KRAS G12C mutation for survival can lead to intrinsic resistance.
Q2: My KRAS G12C mutant cell line shows a poor response to inhibitor 57 in a cell viability assay. What could be the reason?
Several factors could contribute to a poor response:
-
High Basal RTK Activation: The cell line might have high baseline levels of activated RTKs, which can quickly compensate for KRAS G12C inhibition.
-
Co-occurring Mutations: The presence of other mutations in genes like TP53, STK11, or KEAP1 can influence the cellular response to KRAS G12C inhibitors.[7]
-
Low KRAS Dependency: The cell line may not be strongly dependent on the KRAS signaling pathway for its growth and survival.[8]
-
Experimental Conditions: Suboptimal inhibitor concentration, incubation time, or cell seeding density can affect the results.
Q3: How can I experimentally determine if feedback RTK activation is the cause of resistance in my model?
You can investigate RTK feedback activation through the following experiments:
-
Western Blotting: Probe for the phosphorylated (active) forms of various RTKs (e.g., p-EGFR, p-FGFR, p-MET) and downstream effectors (p-ERK, p-AKT) in your cells treated with the KRAS G12C inhibitor over a time course. A rebound in the phosphorylation of these proteins after initial suppression would indicate feedback activation.
-
Co-treatment with RTK inhibitors: Combine the KRAS G12C inhibitor with specific RTK inhibitors (e.g., an EGFR inhibitor like cetuximab) and assess if this combination enhances the anti-proliferative effect compared to the KRAS G12C inhibitor alone.[9]
Q4: What are the potential combination strategies to overcome intrinsic resistance to KRAS G12C inhibitors?
Combination therapies are a key strategy to overcome intrinsic resistance. Promising approaches include:
-
Co-inhibition of Upstream Activators:
-
SHP2 Inhibitors: SHP2 is a phosphatase that acts downstream of multiple RTKs and is crucial for RAS activation. Combining a KRAS G12C inhibitor with a SHP2 inhibitor can block this feedback loop and enhance anti-tumor activity.[6]
-
SOS1 Inhibitors: SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS. Inhibiting SOS1 can prevent the reactivation of wild-type RAS.
-
-
Co-inhibition of Downstream Effectors:
-
Co-inhibition of RTKs:
-
EGFR Inhibitors: In colorectal cancer, where EGFR signaling is a dominant resistance mechanism, combination with EGFR inhibitors has shown promise.[11]
-
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for KRAS G12C inhibitor 57 in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Higher densities can sometimes lead to increased resistance. |
| Inhibitor Potency | Ensure the inhibitor stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay Duration | The duration of the assay can influence the IC50 value. Test different time points (e.g., 72h, 96h, 120h) to determine the optimal window for your cell line.[10] |
| Serum Concentration | Growth factors in the serum can activate RTKs and contribute to resistance. Consider performing assays in low-serum conditions. |
| Cell Line Authenticity | Verify the identity and KRAS G12C mutation status of your cell line using STR profiling and sequencing. |
Problem 2: No significant decrease in p-ERK levels observed by Western blot after treatment with a KRAS G12C inhibitor.
| Possible Cause | Troubleshooting Step |
| Time Point of Analysis | Feedback reactivation of the MAPK pathway can occur rapidly. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition and any subsequent rebound of p-ERK. |
| Inhibitor Concentration | The concentration of the inhibitor may be insufficient to achieve complete target engagement. Titrate the inhibitor concentration to determine the optimal dose for maximal p-ERK inhibition. |
| Antibody Quality | Ensure the primary antibodies for p-ERK and total ERK are validated and working correctly. Run appropriate positive and negative controls. |
| Lysis Buffer Composition | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
| Rapid Feedback Loop | The feedback loop in your specific cell model might be exceptionally rapid, masking the initial inhibition. Consider co-treatment with an upstream inhibitor (e.g., a SHP2 inhibitor) to block this feedback. |
Quantitative Data
Table 1: In Vitro Potency of Various KRAS G12C Inhibitors in Different Cancer Cell Lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | H358 | Non-Small Cell Lung Cancer | 210 | [12] |
| MRTX-1257 | H358 | Non-Small Cell Lung Cancer | 0.1 - 356 | [1][8] |
| AMG-510 (Sotorasib) | H358 | Non-Small Cell Lung Cancer | 0.3 - 2534 | [1][8] |
| 143D | MIA PaCa-2 | Pancreatic Cancer | 5 | [10] |
| 143D | NCI-H358 | Non-Small Cell Lung Cancer | 67 | [10] |
| MRTX849 (Adagrasib) | Ba/F3-KRAS G12C | Pro-B Cell | ~10 | [10] |
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 to 120 hours) at 37°C in a humidified incubator.[10]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
2. Western Blotting for Phospho-ERK (p-ERK)
-
Cell Treatment and Lysis: Plate cells and treat them with the KRAS G12C inhibitor at the desired concentrations and for the specified time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (e.g., p-p44/42 MAPK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control like β-actin.
Signaling Pathways and Experimental Workflows
Caption: Canonical KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
References
- 1. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Inhibition of KRAS through Conformational Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Abnormalities in the KRAS Gene and Treatment Options for NSCLC Patients with the G12C Mutation in This Gene—A Literature Review and Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Addressing Feedback Activation Induced by KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering feedback activation of signaling pathways when using KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is feedback activation in the context of KRAS G12C inhibitors?
A1: KRAS G12C inhibitors are designed to specifically block the activity of the mutant KRAS G12C protein, a key driver in some cancers.[1][2] However, cancer cells can adapt to this inhibition by reactivating the same or parallel signaling pathways through various feedback mechanisms. This adaptive response can limit the efficacy of the inhibitor.[3][4][5]
Q2: What are the primary mechanisms of feedback activation observed with KRAS G12C inhibitors?
A2: The most common feedback mechanism involves the reactivation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5][6] This can occur through:
-
Activation of wild-type RAS: Inhibition of KRAS G12C can lead to the compensatory activation of wild-type KRAS, NRAS, or HRAS, which are not targeted by the specific inhibitor.[3][6][7]
-
Receptor Tyrosine Kinase (RTK) activation: The inhibition of downstream signaling can relieve negative feedback loops, leading to the activation of upstream RTKs like EGFR.[3][6][8] These activated RTKs can then signal through wild-type RAS or other pathways to bypass the KRAS G12C blockade.[6][8]
-
Activation of parallel pathways: In some cases, cells may upregulate parallel survival pathways, such as the PI3K-AKT-mTOR pathway, to circumvent the effects of KRAS G12C inhibition.[8]
Q3: How can I detect feedback activation in my experiments?
A3: Feedback activation can be detected by monitoring the phosphorylation status of key signaling proteins upstream and downstream of KRAS. Common methods include:
-
Western Blotting: To assess the phosphorylation levels of proteins like ERK (pERK), MEK (pMEK), AKT (pAKT), and upstream RTKs. An increase in the phosphorylation of these proteins after an initial decrease following inhibitor treatment suggests feedback activation.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): To identify changes in protein-protein interactions and post-translational modifications that may indicate the activation of alternative signaling complexes.[9][10][11][12]
Q4: My cells show an initial response to the KRAS G12C inhibitor, but then signaling (e.g., pERK) rebounds. What is happening?
A4: This phenomenon is a classic sign of adaptive feedback. The initial decrease in pERK indicates successful target engagement by the inhibitor. The subsequent rebound, despite the continued presence of the inhibitor, suggests that the cells have activated a compensatory mechanism to reactivate the MAPK pathway.[3][7]
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with KRAS G12C inhibitors.
Issue 1: Inconsistent or weaker than expected inhibition of downstream signaling (e.g., pERK).
| Possible Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment for your specific cell line. |
| Rapid feedback activation. | Analyze early time points (e.g., 1, 2, 4, 8 hours) to capture the initial inhibition before feedback mechanisms are fully engaged. |
| Cell line-specific resistance mechanisms. | Characterize the genomic background of your cell line. Co-occurring mutations in other signaling pathways (e.g., PI3K/AKT) might confer intrinsic resistance.[8] |
| Poor inhibitor stability or activity. | Ensure the inhibitor is properly stored and handled. Test the activity of a fresh batch of the compound. |
Issue 2: Rebound of pERK or other pathway markers after initial inhibition.
| Possible Cause | Troubleshooting Step |
| RTK-mediated feedback. | Profile the expression and phosphorylation of various RTKs in your cell line. Consider co-treatment with an RTK inhibitor (e.g., an EGFR inhibitor for colorectal cancer models).[3][8] |
| Wild-type RAS activation. | Use RAS-GTP pulldown assays to measure the activation status of wild-type RAS isoforms (NRAS, HRAS). |
| Activation of a parallel pathway. | Perform a broader analysis of signaling pathways, including the PI3K/AKT/mTOR pathway, by Western blotting for key phosphorylated proteins (pAKT, pS6). |
Experimental Protocols
Western Blotting for MAPK and PI3K/AKT Pathway Activation
This protocol is adapted for assessing the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT)[13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the KRAS G12C inhibitor for the desired time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Protein Interaction Analysis
This protocol provides a general workflow for identifying protein interaction partners that may be involved in feedback signaling.[9][11][12]
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the protein of interest (e.g., a specific RTK)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Trypsin for in-solution or on-bead digestion
-
Mass spectrometer
Procedure:
-
Cell Lysis: Lyse inhibitor-treated and control cells with a non-denaturing lysis buffer.[9]
-
Immunoprecipitation:
-
Pre-clear the lysate with magnetic beads.
-
Incubate the cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.[9]
-
Add magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution and Digestion:
-
Elute the protein complexes from the beads using an elution buffer.
-
Alternatively, perform on-bead digestion with trypsin.
-
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins in the complex.
-
Data Analysis: Compare the identified proteins between the inhibitor-treated and control samples to identify changes in protein interactions.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of a covalent inhibitor.
Caption: Feedback activation of the MAPK pathway following KRAS G12C inhibition.
Caption: Experimental workflow to investigate feedback activation.
References
- 1. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 2. mskcc.org [mskcc.org]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 10. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]
- 11. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 12. Immunoprecipitation Mass Spectrometry Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in KRAS G12C Inhibitor 57 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with the KRAS G12C inhibitor 57.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
Q1: We are observing significant variability in our IC50 values for inhibitor 57 across different experimental runs. What are the potential causes and how can we troubleshoot this?
A1: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. Here’s a breakdown of potential causes and solutions:
-
Cell Line Integrity and Passage Number:
-
Problem: Cancer cell lines can exhibit genetic and phenotypic drift over time and with increasing passage numbers. This can alter their sensitivity to inhibitors.
-
Troubleshooting:
-
Always use cell lines from a reputable source (e.g., ATCC).
-
Perform cell line authentication (e.g., STR profiling) to confirm identity.
-
Use cells within a consistent and low passage number range for all experiments. Thaw a fresh vial of low-passage cells after a defined number of passages.
-
-
-
Assay Format (2D vs. 3D Culture):
-
Problem: Cells grown in traditional 2D monolayers can respond differently to drugs compared to those in 3D culture models (e.g., spheroids), which better mimic the in vivo tumor microenvironment. KRAS G12C inhibitors have shown improved potency in 3D assay formats.[1][2]
-
Troubleshooting:
-
Be consistent with your chosen assay format.
-
If physiologically relevant data is crucial, consider transitioning to 3D culture models. Be aware that this may require re-optimization of the assay.
-
-
-
Seeding Density and Confluency:
-
Problem: Cell density at the time of treatment can significantly impact drug response. Overly confluent or sparse cultures can lead to inconsistent results.
-
Troubleshooting:
-
Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase at the time of inhibitor addition.
-
Visually inspect plates before treatment to ensure even cell distribution and appropriate confluency.
-
-
-
Inhibitor 57 Stability and Handling:
-
Problem: As a covalent inhibitor, the stability of inhibitor 57 in solution is critical. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Troubleshooting:
-
Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment.
-
Aliquot the stock solution to minimize freeze-thaw cycles.
-
Store the stock solution at the recommended temperature (e.g., -80°C) and protect it from light.[3]
-
-
Experimental Protocol: Standard Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 100-200 cells/well for some murine KRAS G12C lines) in triplicate.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Carefully remove the old medium from the wells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 3 to 12 days).[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Table 1: Example of IC50 Variability for KRAS G12C Inhibitors in Different Assay Formats
| Cell Line | Inhibitor | Assay Format | IC50 (nM) | Reference |
| KRAS G12C-mutant | MRTX849 | 2D | 10 - 973 | [1] |
| KRAS G12C-mutant | MRTX849 | 3D | 0.2 - 1042 | [1] |
| H358 | MRTX-1257 | 2D | ~900 pM (for pERK) | [3] |
| MIA PaCa-2 | MRTX1133 (G12D) | 2D | 200 | [2] |
| MIA PaCa-2 | MRTX1133 (G12D) | 3D Spheroid | 3.1 | [2] |
Issue 2: Inconsistent Downstream Signaling Readouts (e.g., pERK Western Blot)
Q2: We are seeing variable inhibition of downstream signaling molecules like pERK and pAKT in our Western blots after treatment with inhibitor 57. Why is this happening?
A2: Inconsistent downstream signaling can be due to several biological and technical factors.
-
Feedback Reactivation of Signaling Pathways:
-
Problem: Inhibition of KRAS G12C can lead to a feedback reactivation of upstream receptor tyrosine kinases (RTKs) like EGFR. This can reactivate the MAPK and/or PI3K-AKT pathways, leading to a rebound in pERK and pAKT levels, even in the presence of the inhibitor. This adaptation can occur within 24-72 hours of treatment.[5]
-
Troubleshooting:
-
Perform time-course experiments to assess the dynamics of signaling inhibition and reactivation. Analyze pERK and pAKT levels at early time points (e.g., 1, 4, 8 hours) and later time points (e.g., 24, 48, 72 hours).
-
Consider co-treatment with an inhibitor of the reactivated RTK (e.g., an EGFR inhibitor) or an SHP2 inhibitor to block this feedback loop.
-
-
-
Activation of Parallel Signaling Pathways:
-
Problem: Some cancer cells may have co-occurring mutations or amplifications in other oncogenes (e.g., MET, BRAF) or loss of tumor suppressors (e.g., PTEN) that activate parallel survival pathways, making them less dependent on the KRAS G12C-driven MAPK pathway.
-
Troubleshooting:
-
Characterize the genomic background of your cell lines to identify potential resistance mechanisms.
-
Analyze multiple downstream signaling pathways simultaneously to get a broader picture of the cellular response.
-
-
Experimental Protocol: Western Blot for pERK and Total ERK
-
Cell Lysis:
-
Treat cells with inhibitor 57 for the desired time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204) and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using software like ImageJ. Normalize pERK levels to total ERK and a loading control (e.g., α-Tubulin or GAPDH).
-
Issue 3: Difficulty Confirming Target Engagement
Q3: How can we reliably measure the direct binding of the covalent inhibitor 57 to KRAS G12C in our cellular models?
A3: Confirming that a covalent inhibitor has engaged its target is crucial. Mass spectrometry-based approaches are the gold standard for this.
-
LC-MS/MS for Target Modification:
-
Method: This technique can directly quantify the extent of covalent modification of the KRAS G12C protein. It involves isolating the protein, digesting it into peptides, and then using mass spectrometry to detect the peptide containing the modified cysteine-12 residue.
-
Advantages: Provides direct and quantitative evidence of target engagement.
-
Considerations: Requires specialized equipment and expertise.
-
Experimental Workflow: LC-MS/MS-based Target Engagement Assay
-
Sample Preparation:
-
Treat cells or tumor tissue with inhibitor 57.
-
Lyse the cells/tissue and extract total protein.
-
Immunoaffinity enrichment using an anti-RAS antibody can be used to isolate KRAS protein.[6]
-
-
Proteomic Analysis:
-
The enriched protein is then subjected to enzymatic digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by 2D-LC-MS/MS to quantify both the unmodified (free) and inhibitor-bound KRAS G12C peptides.[6]
-
-
Data Interpretation:
-
A dose-dependent increase in the inhibitor-bound peptide and a corresponding decrease in the free peptide confirms target engagement.
-
Visualizations
Signaling Pathways
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor 57.
Experimental Workflow
Caption: Standard workflow for Western blot analysis of downstream signaling.
Troubleshooting Logic
Caption: Troubleshooting flowchart for inconsistent IC50 values.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Early-Generation KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors. The focus is on addressing challenges related to cell permeability, a critical factor in the efficacy of small molecule therapeutics.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during experiments with KRAS G12C inhibitors, particularly concerning cell permeability and strategies to overcome related challenges.
Q1: My KRAS G12C inhibitor shows potent enzymatic activity but low cellular efficacy. What are the potential reasons?
A1: A discrepancy between enzymatic and cellular activity often points to issues with cell permeability. Early-generation KRAS G12C inhibitors, in particular, were hampered by poor physicochemical properties leading to low membrane penetration. Other factors could include:
-
Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively remove it from the cell.
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes.
-
Lysosomal Trapping: Basic compounds can become trapped in acidic lysosomes, preventing them from reaching their cytosolic target.
-
Target Engagement: In the cellular context, the KRAS G12C protein exists in a dynamic equilibrium between its active (GTP-bound) and inactive (GDP-bound) states. Most first-generation inhibitors only bind to the inactive state, so the rate of nucleotide cycling can influence apparent potency.
Q2: How can I experimentally determine if my compound has poor cell permeability?
A2: There are several standard in vitro assays to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane. It's a good first screen for passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion and active transport processes.
For detailed protocols, please refer to the "Experimental Protocols" section of this guide.
Q3: What are the key differences in permeability characteristics between early-generation and newer KRAS G12C inhibitors?
A3: Early-generation inhibitors, such as ARS-1620, showed promise in targeting KRAS G12C but had limitations in their drug-like properties, including permeability. Newer, FDA-approved inhibitors like sotorasib (AMG 510) and adagrasib (MRTX849) were developed with improved physicochemical properties leading to better oral bioavailability and cellular permeability.[1]
| Inhibitor Generation | Key Characteristics Affecting Permeability |
| Early-Generation (e.g., ARS-1620) | Often had higher polarity and less optimized structures, leading to lower passive diffusion. |
| Next-Generation (e.g., Sotorasib, Adagrasib) | Improved lipophilicity and other physicochemical properties enhance passive permeability and overall oral bioavailability. |
Q4: My compound is a covalent inhibitor. Are there specific challenges this poses for permeability assays?
A4: Yes, the covalent nature of these inhibitors can introduce unique challenges:
-
Intracellular Accumulation: Irreversible binding to the target protein can lead to an underestimation of the free intracellular concentration, potentially complicating the interpretation of permeability data.
-
Off-Target Reactivity: Highly reactive covalent warheads could potentially interact with components of the cell membrane or assay plates, leading to lower recovery.
-
Time-Dependent Effects: The kinetics of covalent bond formation can influence the observed cellular phenotype, which may not be solely dependent on the rate of permeation.
It is crucial to use appropriate controls and analytical methods to account for these factors.
Section 2: Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental issues.
Troubleshooting Low Permeability in Caco-2 Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Low Apparent Permeability (Papp) in the Apical to Basolateral (A-B) Direction | Poor passive diffusion of the compound. | - Modify the chemical structure to improve lipophilicity (increase LogP).- Reduce the number of hydrogen bond donors. |
| The compound is a substrate for efflux transporters (e.g., P-gp). | - Perform a bi-directional Caco-2 assay (A-B and B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.- Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp). | |
| High Variability in Papp Values Between Replicates | Inconsistent Caco-2 monolayer integrity. | - Regularly check the Transepithelial Electrical Resistance (TEER) values of the monolayers. Ensure they are within the acceptable range for your laboratory's established protocol.- Perform a Lucifer Yellow permeability test to confirm monolayer tightness. |
| Compound precipitation in the donor compartment. | - Check the solubility of the compound in the assay buffer.- If solubility is low, consider using a co-solvent (e.g., DMSO), but keep the final concentration low (typically <1%) to avoid affecting cell health. | |
| Low Compound Recovery | Adsorption to assay plates or cell monolayer. | - Use low-binding plates.- Include a protein like Bovine Serum Albumin (BSA) in the receiver compartment to reduce non-specific binding. |
| Lysosomal trapping of basic compounds. | - Co-incubate with an agent that neutralizes lysosomal pH, such as chloroquine, to see if recovery improves. | |
| Intracellular metabolism. | - Analyze cell lysates for metabolites using LC-MS/MS. |
Troubleshooting PAMPA Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Low Permeability for a Compound Expected to be Permeable | Poor solubility in the donor buffer. | - Ensure the compound is fully dissolved. Use of a co-solvent like DMSO at a low concentration may be necessary. |
| The compound has high lipophilicity and is retained in the artificial membrane. | - Use a PAMPA system with a different lipid composition.- Include a surfactant in the acceptor buffer to create "sink" conditions. | |
| High Variability Between Wells | Inconsistent application of the lipid membrane. | - Ensure a consistent and even coating of the lipid solution on the filter plate. |
| Evaporation from wells during incubation. | - Use sealing tapes or a humidified chamber during incubation. | |
| Low Compound Recovery | Adsorption to the donor or acceptor plate surfaces. | - Use low-adsorption plates.- Analyze the amount of compound remaining in the donor well to calculate mass balance. |
Section 3: Data Presentation
The following table summarizes the physicochemical properties of a first-generation KRAS G12C inhibitor and two FDA-approved second-generation inhibitors. Improved properties in the later generations are associated with better cell permeability and oral bioavailability.
Table 1: Physicochemical Properties of Selected KRAS G12C Inhibitors
| Inhibitor | Generation | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | LogP (Predicted) | Solubility |
| ARS-1620 | First | 430.8[2] | 69.6[2] | 3.5 | Soluble in DMSO.[3] |
| Sotorasib (AMG 510) | Second | 560.6 | 96.1 | 3.2 | Soluble in DMSO and Ethanol.[1] |
| Adagrasib (MRTX849) | Second | 604.1 | 85.5 | 4.1 | Soluble in DMSO; insoluble in water.[4] |
Section 4: Experimental Protocols
Detailed Protocol for Caco-2 Permeability Assay
This protocol is a general guideline and may need to be optimized for specific compounds and laboratory conditions.
I. Materials
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Transwell® inserts (e.g., 0.4 µm pore size) in 12- or 24-well plates.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Lucifer Yellow dye.
-
Test compound and positive/negative control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
LC-MS/MS system for analysis.
II. Method
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltohmmeter. TEER values should be stable and above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Perform a Lucifer Yellow permeability assay. Add Lucifer Yellow to the apical side and after a defined incubation period, measure its concentration in the basolateral compartment. A low permeability of Lucifer Yellow confirms monolayer integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of the test compound in HBSS.
-
For Apical to Basolateral (A-B) permeability: Add the dosing solution to the apical compartment and fresh HBSS to the basolateral compartment.
-
For Basolateral to Apical (B-A) permeability: Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment, replacing the volume with fresh HBSS.
-
At the end of the experiment, take a sample from the donor compartment.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µg/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (µg/mL).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Detailed Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for conducting a PAMPA experiment.
I. Materials
-
PAMPA plate sandwich (a donor plate with a microporous filter and a compatible acceptor plate).
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound and control compounds.
-
LC-MS/MS system for analysis.
II. Method
-
Membrane Coating:
-
Carefully apply a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
-
Preparation of Plates:
-
Fill the wells of the acceptor plate with PBS.
-
Prepare the donor solutions by dissolving the test compounds in PBS (a small percentage of DMSO can be used as a co-solvent if necessary).
-
-
Assay Incubation:
-
Add the donor solutions to the wells of the lipid-coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich," ensuring the bottom of the donor filter is in contact with the buffer in the acceptor plate.
-
Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours), often with gentle shaking.
-
-
Sample Analysis and Data Calculation:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability (Pe) in cm/s using an appropriate equation that accounts for the volumes of the donor and acceptor wells, the filter area, and the incubation time.
-
Section 5: Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Step-by-step workflow for the Caco-2 permeability assay.
Logical Relationship for Troubleshooting Low Cellular Efficacy
Caption: Troubleshooting logic for low cellular efficacy of KRAS G12C inhibitors.
References
Technical Support Center: Impact of Co-mutations on KRAS G12C Inhibitor Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of co-mutations on the efficacy of KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: Which co-mutations are associated with reduced efficacy of KRAS G12C inhibitors in Non-Small Cell Lung Cancer (NSCLC)?
A1: Co-mutations in the tumor suppressor genes KEAP1, SMARCA4, and CDKN2A are major independent determinants of inferior clinical outcomes with KRAS G12C inhibitor monotherapy in NSCLC.[1][2] These co-alterations are collectively found in about a third of patients with KRAS G12C-mutant NSCLC and are enriched in patients who experience early disease progression.[1]
Q2: What is the impact of TP53 and STK11 co-mutations on KRAS G12C inhibitor efficacy in NSCLC?
A2: TP53 is the most frequently co-mutated gene, but it is not associated with significantly different clinical outcomes with KRAS G12C inhibitors.[1] Co-mutations in STK11 may not impact clinical outcomes in the absence of concurrent KEAP1 alterations. However, some studies have shown that patients with STK11 mutations have a shorter median overall survival.[3] For instance, one study reported a median overall survival of 9.2 months for patients with STK11 mutations.[3] In patients with STK11-mutant, KEAP1 wild-type disease, the objective response rate (ORR) to sotorasib was 50%, with a median progression-free survival (PFS) of 11.0 months and a median overall survival (OS) of 15.3 months.[4]
Q3: How do co-mutations affect the efficacy of KRAS G12C inhibitors in Colorectal Cancer (CRC)?
A3: The response to KRAS G12C inhibitors in CRC is more limited compared to NSCLC, which may be due to intrinsic resistance mechanisms involving co-mutations.[5][6] Alterations in receptor tyrosine kinases (RTKs) and other components of the MAPK pathway, such as EGFR, ERBB2, MET, and BRAF, can contribute to resistance.[7] Unlike in NSCLC, co-mutations in APC and TP53 did not appear to significantly affect the response to KRAS G12C inhibitors in CRC.[7]
Q4: What is the known impact of co-mutations on KRAS G12C inhibitor efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)?
A4: Pancreatic cancer harboring KRAS G12C often presents with co-occurring mutations that can lead to primary resistance to KRAS G12C inhibitors.[8] Patients with PDAC who have KRAS G12C and other co-mutations associated with resistance have a significantly shorter median overall survival (4 months) compared to those with only the KRAS G12C mutation (22 months).[8]
Q5: What are the common mechanisms of acquired resistance to KRAS G12C inhibitors?
A5: Acquired resistance can occur through various mechanisms, including:
-
On-target resistance: Secondary mutations in the KRAS gene itself (e.g., G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) or amplification of the KRAS G12C allele.[8]
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for KRAS signaling. This can involve amplifications or activating mutations in genes such as NRAS, BRAF, MAP2K1, RET, ALK, FGFR3, and MET.[8]
-
Loss of tumor suppressors: Loss-of-function mutations in genes like NF1 and PTEN.[8]
-
Histologic transformation: A change in the tumor's cell type, for example, from adenocarcinoma to squamous cell carcinoma.[8]
Troubleshooting Guides
Problem 1: Suboptimal response to a KRAS G12C inhibitor in a cell line-derived xenograft (CDX) model with a known KRAS G12C mutation.
| Possible Cause | Troubleshooting Step |
| Presence of undetected co-mutations conferring resistance. | Perform next-generation sequencing (NGS) on the cell line to identify any co-occurring alterations in genes associated with resistance (e.g., KEAP1, SMARCA4, CDKN2A in lung cancer models; RTK pathway genes in colorectal cancer models). |
| Activation of bypass signaling pathways. | Analyze the phosphorylation status of key downstream effectors of alternative pathways (e.g., p-AKT, p-MET) via Western blot to identify pathway reactivation. |
| Heterogeneity of the tumor cell population. | Use single-cell sequencing or immunohistochemistry (IHC) to assess the clonal architecture of the tumor and identify resistant subclones. |
Problem 2: Rapid development of resistance in a patient-derived xenograft (PDX) model treated with a KRAS G12C inhibitor.
| Possible Cause | Troubleshooting Step |
| Emergence of acquired resistance mutations. | Perform genomic analysis (WES or targeted sequencing) on post-treatment tumor samples to identify secondary mutations in KRAS or other resistance-associated genes. |
| Feedback activation of upstream signaling. | Assess the expression and activation of receptor tyrosine kinases (RTKs) using IHC or proteomic arrays on pre- and post-treatment tumor tissue. |
| Tumor microenvironment-mediated resistance. | Analyze the immune cell infiltrate and stromal components of the tumor microenvironment in pre- and post-treatment samples using IHC or flow cytometry. |
Data Presentation
Table 1: Efficacy of Sotorasib in Pretreated KRAS G12C-Mutated NSCLC with Key Co-mutations (CodeBreaK 100 & 200 Trials)
| Co-mutation Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Overall Population | 37.1% - 41% | 6.3 - 6.8 | 12.5 |
| STK11 mutant, KEAP1 wild-type | 50% | 11.0 | 15.3 |
| STK11 wild-type, KEAP1 mutant | 14% | 5.5 | 7.5 |
| STK11 mutant, KEAP1 mutant | 23% | 2.6 | 4.8 |
| TP53 mutant | 39% | - | - |
| TP53 wild-type | 40% | - | - |
Data compiled from multiple sources reporting on the CodeBreaK 100 and 200 clinical trials.[4][9][10][11]
Table 2: Efficacy of Adagrasib in Pretreated KRAS G12C-Mutated NSCLC with Key Co-mutations (KRYSTAL-1 Trial)
| Co-mutation Status | Median Overall Survival (OS) (months) |
| Overall Population | 14.1 |
| TP53 mutant | 18.7 |
| CDKN2A mutant | 13.0 |
| STK11 mutant | 9.2 |
| KEAP1 mutant | 5.7 |
Data from the KRYSTAL-1 clinical trial.[3]
Table 3: Efficacy of KRAS G12C Inhibitors in Advanced Colorectal Cancer (CRC)
| Inhibitor | Combination | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Trial Name |
| Sotorasib | Monotherapy | 7.1% | - | CodeBreaK 100 |
| Sotorasib | + Panitumumab | 30% | - | CodeBreaK 101 |
| Adagrasib | Monotherapy | 19% | 5.6 | KRYSTAL-1 |
| Adagrasib | + Cetuximab | 46% | 6.9 | KRYSTAL-1 |
Data compiled from studies on KRAS G12C inhibitors in CRC.[5][6]
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate KRAS G12C mutant cancer cell lines (with and without co-mutations of interest) in 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in growth medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot for MAPK Pathway Activation
-
Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Model (Patient-Derived Xenograft - PDX)
-
PDX Establishment: Surgically obtain fresh tumor tissue from a patient with a KRAS G12C mutation and any co-mutations of interest. Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Passaging: Monitor tumor growth by measuring with calipers. When tumors reach approximately 1,000-1,500 mm³, passage the tumors into new cohorts of mice for expansion.
-
Drug Efficacy Study: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the KRAS G12C inhibitor (and/or combination agents) and vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage).
-
Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, IHC). Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: General experimental workflow for evaluating the impact of co-mutations on KRAS G12C inhibitor efficacy.
Caption: Overview of primary and acquired resistance mechanisms to KRAS G12C inhibitors.
References
- 1. Co-mutations and KRAS G12C inhibitor efficacy in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fondazionebonadonna.org [fondazionebonadonna.org]
- 3. KRAS G12C Inhibitors: Durability of Response, Efficacy in Combination, in NSCLC - The ASCO Post [ascopost.com]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. Frontiers | Assessment of KRASG12C inhibitors for colorectal cancer [frontiersin.org]
- 6. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ [jhoponline.com]
Validation & Comparative
A Head-to-Head Battle in NSCLC: Sotorasib (AMG 510) vs. Adagrasib (MRTX849) for KRAS G12C Inhibition
A direct comparison between a "KRAS G12C inhibitor 57" and sotorasib (AMG 510) in non-small cell lung cancer (NSCLC) cell lines could not be conducted as no public data could be found for a compound designated "inhibitor 57." In its place, this guide provides a comprehensive, data-driven comparison of two leading, clinically approved KRAS G12C inhibitors: sotorasib and adagrasib (MRTX849). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the preclinical performance of these two targeted therapies.
The discovery of small molecules that can directly and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in treating a subset of NSCLC patients.[1][2] Sotorasib, the first FDA-approved KRAS G12C inhibitor, and adagrasib have both shown promising clinical activity.[1][3][4] This guide delves into the preclinical data that underpins their mechanisms of action and therapeutic potential in NSCLC cell lines.
Comparative Efficacy in NSCLC Cell Lines
Both sotorasib and adagrasib have demonstrated potent and selective inhibition of cell growth in KRAS G12C-mutant NSCLC cell lines. Preclinical studies have shown that these inhibitors effectively suppress cell viability and induce apoptosis.
| Inhibitor | Cell Line | IC50 (µM) for Cell Viability | Reference |
| Sotorasib (AMG 510) | Various KRAS G12C | 0.004 - 0.032 | [5] |
| Adagrasib (MRTX849) | Not explicitly stated in provided abstracts |
Note: Direct comparative IC50 values in the same panel of NSCLC cell lines from a single study were not available in the provided search results. The data for sotorasib is from preclinical studies mentioned in a review.
Impact on KRAS Signaling Pathway
Sotorasib and adagrasib function by covalently binding to the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[5][6][7] This prevents the activation of downstream signaling pathways critical for cancer cell proliferation and survival, most notably the MAPK pathway.[6][7] A key indicator of inhibitor activity is the reduction in the phosphorylation of downstream effectors like ERK. Preclinical data confirms that sotorasib effectively inhibits the phosphorylation of ERK.[5]
Experimental Protocols
The following outlines a general methodology for comparing the efficacy of KRAS G12C inhibitors in NSCLC cell lines, based on standard practices in the field.
1. Cell Culture:
-
Cell Lines: A panel of human NSCLC cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, NCI-H2122) and KRAS wild-type cell lines (as a control for specificity) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay (e.g., MTS or CellTiter-Glo):
-
Cells are seeded in 96-well plates at a predetermined density.
-
After 24 hours, cells are treated with a serial dilution of the KRAS G12C inhibitors (sotorasib and adagrasib) for 72 to 96 hours.
-
Cell viability is assessed using a commercially available assay kit according to the manufacturer's instructions.
-
The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
3. Western Blotting for Signaling Pathway Analysis:
-
Cells are treated with the inhibitors at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Following incubation with secondary antibodies, protein bands are visualized using an imaging system.
Summary and Future Directions
Both sotorasib and adagrasib are highly potent and selective inhibitors of the KRAS G12C mutation in preclinical models of NSCLC. While both drugs show significant promise, subtle differences in their pharmacological properties may influence their clinical efficacy and resistance profiles. For instance, adagrasib has been suggested to have a longer half-life and potential for CNS penetration.[8]
Mechanisms of resistance to these inhibitors are an active area of research and include on-target secondary KRAS mutations and off-target activation of bypass pathways.[9][10] Future studies will likely focus on combination therapies to overcome both primary and acquired resistance to KRAS G12C inhibitors.[4] The continued investigation and head-to-head comparison of these and emerging inhibitors in well-controlled preclinical and clinical settings will be crucial for optimizing targeted therapy for KRAS G12C-mutant NSCLC.
References
- 1. musechem.com [musechem.com]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 7. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. m.youtube.com [m.youtube.com]
A Preclinical Head-to-Head: Dissecting the Potency and Profile of KRAS G12C Inhibitors 57 and Adagrasib
For researchers and drug development professionals, this guide provides a comprehensive preclinical comparison of two KRAS G12C inhibitors: the novel pyrrolo[2,3-d]pyrimidine-based inhibitor 57 and the clinically advanced adagrasib (MRTX849). This report synthesizes available data on their biochemical and cellular activity, in vivo efficacy, and pharmacokinetic properties, offering a framework for understanding their relative strengths and potential applications in oncology research.
The discovery of covalent inhibitors targeting the cysteine residue of the KRAS G12C mutant protein has marked a turning point in the pursuit of therapies for KRAS-driven cancers. Adagrasib (MRTX849) has emerged as a key player, demonstrating significant clinical activity. This guide places adagrasib in a comparative context with the more recently disclosed inhibitor 57, providing a detailed analysis of their preclinical performance to inform further research and development efforts.
Biochemical and Cellular Potency
A critical starting point for comparing targeted inhibitors is their direct activity against the mutant protein and their ability to inhibit downstream signaling in cancer cells.
| Parameter | KRAS G12C Inhibitor 57 | Adagrasib (MRTX849) |
| Target Binding IC50 | 0.21 µM (KRAS G12C/SOS1 binding assay) | ~0.005 µM (5 nM, covalent inhibitor of KRAS G12C)[1] |
| Cell Line | NCI-H358 (Non-Small Cell Lung Cancer) | NCI-H358 (Non-Small Cell Lung Cancer) |
| Effect | Strong inhibition of downstream signaling | Inhibition of pERK[1] |
| Apoptosis Induction | Induces apoptosis in H358 cells | Induces tumor cell apoptosis[2] |
Note: IC50 values are highly dependent on assay conditions. The provided values are from different sources and may not be directly comparable.
In Vivo Antitumor Efficacy
The ultimate preclinical validation for an anticancer agent lies in its ability to control tumor growth in animal models. Both inhibitor 57 and adagrasib have demonstrated significant in vivo activity in xenograft models using the KRAS G12C-mutant NCI-H358 human non-small cell lung cancer cell line.
| Parameter | This compound | Adagrasib (MRTX849) |
| Animal Model | Nude mice bearing NCI-H358 xenografts | Mice bearing NCI-H358 xenografts |
| Dosing | 30 mg/kg, oral, daily for 20 days | 10 mg/kg, oral, daily[3] |
| Tumor Growth Inhibition (TGI) | 84.0% | Significant tumor growth inhibition |
| Observations | Remarkable tumor regression at 30 mg/kg. Well-tolerated with no body weight loss. | Dose-dependent tumor growth inhibition. |
Pharmacokinetic Profile
A compound's absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its development as a therapeutic. The following table summarizes key pharmacokinetic parameters for both inhibitors in mice.
| Parameter | This compound | Adagrasib (MRTX849) |
| Animal Model | ICR mice | Mice |
| Administration | Oral (PO) | Oral (PO) |
| Oral Bioavailability (F) | 10.4% | 25.9% - 62.9%[4] |
| Tmax (Time to Max. Concentration) | Not Reported | ~1 hour[5] |
| Cmax (Max. Concentration) | Not Reported | 252 - 2410 ng/mL (at 30 mg/kg)[4] |
| Half-life (t1/2) | Moderate | ~1.51 hours (IV at 3 mg/kg)[4] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings.
KRAS G12C/SOS1 Binding Assay (Representative Protocol)
This assay evaluates the ability of an inhibitor to disrupt the interaction between KRAS G12C and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that promotes the activation of KRAS. A typical protocol would involve incubating recombinant KRAS G12C protein with a fluorescently labeled nucleotide and SOS1 in the presence of varying concentrations of the inhibitor. The degree of nucleotide exchange, and thus the inhibitory activity, is measured by changes in fluorescence.
Cell Viability and Apoptosis Assays (Representative Protocol)
NCI-H358 cells are seeded in multi-well plates and treated with increasing concentrations of the inhibitor or vehicle control for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. For apoptosis analysis, treated cells can be stained with Annexin V and propidium iodide and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
In Vivo Xenograft Studies (Representative Protocol)
Female athymic nude mice are subcutaneously inoculated with NCI-H358 cells. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The inhibitor is administered orally at the specified dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement (e.g., pERK levels).
Pharmacokinetic Studies in Mice (Representative Protocol)
The inhibitor is administered to mice via oral gavage. Blood samples are collected at various time points post-administration. Plasma is isolated, and the concentration of the inhibitor is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and oral bioavailability are then calculated.
Visualizing the Mechanism and Workflow
To further elucidate the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: A generalized workflow for the preclinical evaluation of KRAS G12C inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Journal of Clinical Oncology Publishes Clinical Results of Adagrasib as a Targeted Treatment for KRASG12C-Mutated NSCLC with Untreated Central Nervous System (CNS) Metastases | MRTX Stock News [stocktitan.net]
- 3. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
A Head-to-Head Comparison of Novel KRAS G12C Inhibitors: Divarasib vs. Inhibitor 57
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical profiles of two promising KRAS G12C inhibitors: divarasib (GDC-6036) and a recently disclosed compound, "inhibitor 57" (also known as compound 50). This analysis is based on publicly available experimental data to inform ongoing research and development in the field of targeted cancer therapy.
The discovery of small molecules that can directly and potently inhibit the KRAS G12C mutant protein has marked a significant breakthrough in oncology. Divarasib, developed by Genentech, has demonstrated impressive clinical activity. In parallel, numerous other inhibitors are emerging from preclinical development, including the novel compound referred to as "inhibitor 57". This guide offers a comparative analysis of their demonstrated preclinical efficacy and biochemical activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for divarasib and inhibitor 57, providing a direct comparison of their potency and in vivo anti-tumor activity.
| Inhibitor | Assay | Cell Line | IC50 |
| Divarasib | Biochemical | - | Sub-nanomolar[1] |
| Inhibitor 57 | KRAS G12C/SOS1 Binding | - | 0.21 µM |
Table 1: In Vitro Potency. This table compares the half-maximal inhibitory concentration (IC50) of divarasib and inhibitor 57 in biochemical assays. Lower values indicate higher potency.
| Inhibitor | Cancer Model | Dosing | Efficacy |
| Divarasib | Multiple Xenograft Models | Not specified | Complete tumor growth inhibition[1] |
| Inhibitor 57 | H358 Xenograft | 10 and 30 mg/kg (p.o. daily for 20 days) | Demonstrated anti-tumor efficacy[2] |
Table 2: In Vivo Efficacy. This table summarizes the reported in vivo anti-tumor activity of both inhibitors in preclinical cancer models.
Signaling Pathway and Mechanism of Action
Both divarasib and inhibitor 57 are covalent inhibitors that target the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C). This mutation results in a constitutively active protein that drives downstream signaling pathways, primarily the MAPK/ERK pathway, leading to uncontrolled cell proliferation and tumor growth. By covalently binding to the inactive, GDP-bound state of KRAS G12C, these inhibitors lock the protein in an "off" state, thereby blocking downstream signaling.
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key assays used in the evaluation of KRAS G12C inhibitors.
Cellular Viability Assay
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (GI50).
Workflow:
-
Cell Seeding: Cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., divarasib, inhibitor 57) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. The GI50 values are calculated using non-linear regression analysis.
Caption: Workflow for a typical cellular viability assay.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Workflow:
-
Cell Implantation: Human cancer cells (e.g., NCI-H358, MIA PaCa-2) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., divarasib or inhibitor 57) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors may be excised for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.
Caption: Workflow for an in vivo xenograft study.
Discussion and Future Directions
Based on the currently available preclinical data, divarasib demonstrates high potency with a sub-nanomolar IC50 and achieves complete tumor growth inhibition in multiple xenograft models[1]. "Inhibitor 57" also shows promise with a reported IC50 of 0.21 µM in a binding assay and demonstrated in vivo anti-tumor activity[2].
A direct and comprehensive comparison is challenging due to the limited publicly available data for "inhibitor 57". Further publication of detailed in vitro and in vivo studies, including head-to-head comparisons with other KRAS G12C inhibitors, will be crucial to fully understand its therapeutic potential.
The field of KRAS G12C inhibition is rapidly evolving, with a focus on overcoming primary and acquired resistance. Future research will likely involve combination therapies, targeting both KRAS G12C and other nodes in the signaling pathway or parallel pathways, to achieve more durable clinical responses. The continued development and characterization of novel inhibitors like divarasib and "inhibitor 57" are vital to expanding the therapeutic arsenal against KRAS-mutant cancers.
References
validating the in vivo efficacy of KRAS G12C inhibitor 57 in different tumor types
A detailed examination of the preclinical in vivo performance of D-1553 (Garsorasib) in relation to other prominent KRAS G12C inhibitors, Sotorasib and Adagrasib, across various tumor xenograft models.
This guide provides a comparative overview of the in vivo efficacy of the novel KRAS G12C inhibitor, D-1553 (Garsorasib), alongside the established inhibitors Sotorasib and Adagrasib. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds' preclinical anti-tumor activities.
Comparative In Vivo Efficacy
The in vivo anti-tumor efficacy of D-1553 has been evaluated in a range of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models harboring the KRAS G12C mutation. The following tables summarize the quantitative data from these studies, offering a direct comparison with Sotorasib and Adagrasib where available.
| Tumor Model | Inhibitor | Dose (mg/kg) | Administration | Tumor Growth Inhibition (TGI %) / Regression (%) | Reference |
| NCI-H358 (NSCLC) | D-1553 | 30 | Oral, daily | -48% (Regression) | [1] |
| Sotorasib | 100 | Oral, daily | Not specified | [2] | |
| Adagrasib | 100 | Oral, daily | Not specified | [2] | |
| MIA PaCa-2 (Pancreatic) | D-1553 | 30 | Oral, daily | -100% (Complete Regression) | [1] |
| Sotorasib | 100 | Oral, daily | Not specified | [2] | |
| Adagrasib | 100 | Oral, daily | Not specified | [2] | |
| SW837 (Colorectal) | D-1553 | 60 | Oral, daily | 93% (TGI) | [1] |
| Sotorasib | 100 | Oral, daily | Not specified | [2] | |
| Adagrasib | 100 | Oral, daily | Not specified | [2] | |
| NCI-H2122 (NSCLC) | D-1553 | 60 | Oral, daily | 76% (TGI) | [1] |
| Sotorasib | 100 | Oral, daily | Not specified | [2] | |
| Adagrasib | 100 | Oral, daily | Not specified | [2] |
Table 1: Comparative in vivo efficacy of D-1553, Sotorasib, and Adagrasib in various KRAS G12C mutant xenograft models. TGI values indicate the percentage of tumor growth inhibition compared to the vehicle control group. Negative percentages indicate tumor regression.
Preclinical data indicates that D-1553 (Garsorasib) demonstrates potent anti-tumor activity in various xenograft models. In the NCI-H358 non-small cell lung cancer (NSCLC) model, a 30 mg/kg daily oral dose of D-1553 resulted in a tumor regression of -48%.[1] In the MIA PaCa-2 pancreatic cancer model, the same dose led to complete tumor regression (-100%).[1] At a higher dose of 60 mg/kg, D-1553 achieved a 93% tumor growth inhibition (TGI) in the SW837 colorectal cancer model and a 76% TGI in the NCI-H2122 NSCLC model.[1] In a panel of patient-derived xenograft (PDX) models with KRAS G12C mutations, a 60 mg/kg dose of D-1553 also resulted in significant tumor growth inhibition.[3]
For comparison, another investigational KRAS G12C inhibitor, divarasib, has also shown complete tumor growth inhibition in multiple KRAS G12C-positive cell line and xenograft models.[4][5][6]
Experimental Protocols
The following provides a generalized methodology for the in vivo xenograft studies cited in this guide. Specific parameters may vary between individual experiments.
Cell Line-Derived Xenograft (CDX) Model Protocol:
-
Cell Culture: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2, SW837, NCI-H2122) are cultured in appropriate media and conditions to ensure exponential growth.
-
Animal Models: Female athymic nude mice (typically 6-8 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (typically 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium, sometimes mixed with Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups with comparable mean tumor volumes.
-
Drug Administration: The investigational compounds (D-1553, Sotorasib, Adagrasib) or vehicle control are administered orally, typically once daily, at the specified dosages.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded after a predetermined period or when tumors in the control group reach a specified maximum size. Tumors may be harvested for further analysis.
Patient-Derived Xenograft (PDX) Model Protocol:
-
Tumor Acquisition: Tumor fragments from patients with KRAS G12C-mutated cancers are obtained.
-
Implantation: The tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID).
-
Passaging and Expansion: Once the tumors reach a certain size, they are excised, divided, and re-implanted into new cohorts of mice for expansion.
-
Study Initiation: Once a sufficient number of mice with established tumors of a designated size are available, they are randomized into treatment and control groups.
-
Drug Administration and Monitoring: The protocol follows the same procedures for drug administration, monitoring, and endpoint determination as the CDX models.
Visualizations
Signaling Pathway
Caption: KRAS G12C signaling pathway and the mechanism of inhibition.
Experimental Workflow
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
preclinical data supporting the clinical translation of KRAS G12C inhibitor 57
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for prominent KRAS G12C inhibitors. As specific data for "inhibitor 57" is not publicly available, this document serves as a template to compare its future preclinical performance against established and emerging alternatives. The data presented here for Sotorasib (AMG 510), Adagrasib (MRTX849), JDQ443, and Garsorasib (D-1553) has been synthesized from various preclinical studies.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer. The G12C mutation, a glycine-to-cysteine substitution at codon 12, locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways that drive tumor cell proliferation and survival. The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has been a significant breakthrough in cancer therapy.
Preclinical Data Comparison
The following tables summarize key preclinical data for several KRAS G12C inhibitors, providing a benchmark for evaluating new chemical entities like "inhibitor 57".
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | Biochemical Assay (IC50) | Cell-Based Assay (IC50) | Notes |
| Inhibitor 57 | KRAS G12C | Data not available | Data not available | - |
| Sotorasib (AMG 510) | KRAS G12C | - | 0.004µM to 0.032 µM in KRAS G12C cell lines[1] | Effectively inhibited cell growth in various KRAS G12C cell lines.[1] |
| Adagrasib (MRTX849) | KRAS G12C | 5 nmol/L[2] | - | Potent, selective, and covalent inhibitor that locks KRAS G12C in its inactive GDP-bound state.[3] |
| JDQ443 | KRAS G12C | - | High cellular inhibitory activity against H358 lung cancer cells (IC50 = 3.35 nM)[4] | Several-fold more active than sotorasib and adagrasib in preclinical investigations.[4] |
| Garsorasib (D-1553) | KRAS G12C | Potent activity against mutated GDP-bound KRAS G12C protein[5] | Selectively inhibited cell viability in multiple KRAS G12C cell lines, with slightly superior potency to sotorasib and adagrasib.[5] | Showed no activity in KRAS G12D or KRAS WT tumor cell lines.[5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Notes |
| Inhibitor 57 | Data not available | Data not available | Data not available | - |
| Sotorasib (AMG 510) | Murine models with KRAS G12C tumors | Dose-responsive | Led to tumor regression.[1] | Improved antitumor effects of chemotherapy and led to durable cures in a subset of mice.[1] |
| Adagrasib (MRTX849) | KRAS G12C-positive cell line- and patient-derived xenograft models | 100 mg/kg QD | Pronounced tumor regression in 17 of 26 models (65%).[3] | Demonstrated broad-spectrum tumor regression across multiple tumor types.[3] |
| JDQ443 | In vivo models | - | Robust growth inhibition and tumor regression.[4] | Combination with a SHP2 inhibitor (TNO155) induced tumor regression. |
| Garsorasib (D-1553) | Panel of xenograft tumor models | Orally administered | Showed partial or complete tumor regression.[5][6] | Combination with chemotherapy, MEK inhibitor, or SHP2 inhibitor showed stronger potency.[5][6] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the mechanism and evaluation of KRAS G12C inhibitors.
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Caption: Preclinical evaluation workflow for a KRAS G12C inhibitor.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of preclinical candidates.
Biochemical Assays for Target Engagement and Potency
Objective: To determine the direct inhibitory activity of the compound on the KRAS G12C protein.
-
Materials: Recombinant KRAS G12C protein, fluorescently labeled GDP/GTP analogs, guanine nucleotide exchange factor (GEF) such as SOS1, test inhibitor.
-
Method (Nucleotide Exchange Assay):
-
Incubate recombinant KRAS G12C protein with a fluorescently labeled GDP analog.
-
Add the test inhibitor at various concentrations and incubate.
-
Initiate the nucleotide exchange reaction by adding a GEF (e.g., SOS1) and an excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time, which corresponds to the displacement of the fluorescent GDP.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration.
-
Determine the IC50 value by plotting the exchange rate against the inhibitor concentration.
-
Cell-Based Proliferation Assays
Objective: To assess the effect of the inhibitor on the proliferation of KRAS G12C-mutant cancer cell lines.
-
Materials: KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2), KRAS wild-type cell lines (for selectivity), cell culture medium, test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo).
-
Method:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control.
-
Incubate the plates for a period of 3 to 6 days.
-
Add a cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value, representing the concentration at which cell growth is inhibited by 50%.
-
Western Blot for Pathway Modulation
Objective: To confirm that the inhibitor is blocking the intended KRAS signaling pathway.
-
Materials: KRAS G12C-mutant cells, test inhibitor, lysis buffer, primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS), and secondary antibodies.
-
Method:
-
Treat cultured KRAS G12C-mutant cells with the inhibitor at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of downstream effectors like ERK and AKT.
-
Add a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of pathway inhibition.
-
In Vivo Efficacy Studies (Xenograft Models)
Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or NSG mice), KRAS G12C-mutant cancer cells or patient-derived tumor fragments (PDX), test inhibitor formulated for in vivo administration.
-
Method:
-
Implant KRAS G12C-mutant cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test inhibitor and vehicle control according to a predetermined dosing schedule (e.g., once daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, calculate the tumor growth inhibition (TGI) percentage.
-
Tumors may be harvested for pharmacodynamic analysis (e.g., Western blot) to confirm target engagement in vivo.[7]
-
Conclusion
The preclinical evaluation of a novel KRAS G12C inhibitor requires a rigorous and multi-faceted approach. By comparing the biochemical potency, cellular activity, and in vivo efficacy of "inhibitor 57" to established benchmarks such as sotorasib and adagrasib, researchers can effectively profile its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for this comprehensive assessment, ultimately informing the clinical translation of the next generation of KRAS G12C-targeted therapies.
References
- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. [plos.figshare.com]
Benchmarking KRAS G12C Inhibitor 57 Against Next-Generation KRAS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of KRAS-targeted therapies is rapidly evolving, with a new generation of inhibitors showing significant promise in treating previously undruggable KRAS-mutant cancers. This guide provides a comparative analysis of the preclinical KRAS G12C inhibitor, compound 57, against leading next-generation inhibitors sotorasib (AMG 510) and adagrasib (MRTX849), as well as the emerging divarasib (GDC-6036). This comparison focuses on key performance metrics, experimental methodologies, and the underlying signaling pathways.
Data Presentation
Table 1: Biochemical Potency of KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | IC50 (μM) | Source |
| Inhibitor 57 | KRAS G12C/SOS1 Binding | Biochemical | 0.21 | [1][2] |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical (SOS1-catalyzed nucleotide exchange) | Not explicitly stated in provided results | [3] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | Not explicitly stated in provided results | |
| Divarasib (GDC-6036) | KRAS G12C | Biochemical | Sub-nanomolar range | [4][5] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions between different studies. The data for "Inhibitor 57" is based on information from a commercial vendor and has not been independently published in peer-reviewed literature. Preclinical studies have indicated that divarasib is 5 to 20 times more potent than sotorasib and adagrasib.[4][6][7][8]
Table 2: Cellular Activity of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Key Findings | Source |
| Inhibitor 57 | H358 (KRAS G12C) | Apoptosis Induction | 100-1000 | Induces apoptosis and inhibits downstream signaling. | [2] |
| Sotorasib (AMG 510) | MIA PaCa-2 (KRAS G12C) | p-ERK Inhibition | Not explicitly stated | Inhibits ERK phosphorylation. | [3] |
| Adagrasib (MRTX849) | H358 | p-ERK Inhibition | 0.9 | Potent inhibition of KRAS-dependent ERK phosphorylation. | [9] |
| Divarasib (GDC-6036) | Various KRAS G12C cell lines | Cell Viability | Not explicitly stated | Complete tumor growth inhibition in multiple cell lines. | [4][5] |
Table 3: In Vivo Efficacy of Next-Generation KRAS G12C Inhibitors
| Inhibitor | Tumor Model | Dosing | Key Outcomes | Source |
| Sotorasib (AMG 510) | NSCLC Xenografts | 100 mg/kg | Tumor regression. | [10] |
| Adagrasib (MRTX849) | NSCLC Intracranial Xenografts | 100 mg/kg twice daily | Tumor regression and extended survival. | [11][12][13] |
| Divarasib (GDC-6036) | KRAS G12C Xenograft Models | Not specified | Complete tumor growth inhibition. | [4][5] |
Note: Comprehensive in vivo efficacy data for "Inhibitor 57" is not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of common experimental protocols used in the preclinical evaluation of KRAS G12C inhibitors.
Biochemical Assays
1. KRAS G12C/SOS1 Binding Assay (e.g., AlphaLISA)
-
Objective: To measure the ability of an inhibitor to disrupt the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.
-
Principle: This is a bead-based immunoassay that measures the proximity of two molecules. Biotinylated KRAS G12C is bound to streptavidin-coated donor beads, and tagged SOS1 is bound to acceptor beads. When KRAS G12C and SOS1 interact, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation. Inhibitors that disrupt this interaction cause a decrease in the signal.
-
General Protocol:
-
Recombinant human KRAS G12C protein is incubated with the test inhibitor at various concentrations.
-
Recombinant human SOS1 protein is added to the mixture.
-
AlphaLISA acceptor beads conjugated to an antibody against the SOS1 tag and streptavidin-coated donor beads are added.
-
The reaction is incubated in the dark.
-
The plate is read on an AlphaScreen-compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
2. Nucleotide Exchange Assay (e.g., TR-FRET)
-
Objective: To measure the inhibition of SOS1-catalyzed exchange of GDP for GTP on KRAS G12C.
-
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay monitors the conformational change in KRAS upon binding to GTP. A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) is used. When KRAS binds to BODIPY-GTP, it can then interact with a fluorescently labeled effector protein (e.g., c-RAF RBD), bringing the two fluorophores into proximity and generating a FRET signal.
-
General Protocol:
-
Recombinant GDP-loaded KRAS G12C is incubated with the test inhibitor.
-
SOS1 and the fluorescent GTP analog are added to initiate the exchange reaction.
-
A terbium-labeled anti-His tag antibody (to label His-tagged KRAS) and a fluorescently labeled effector protein are added.
-
The reaction is incubated to allow for binding.
-
The TR-FRET signal is measured on a compatible plate reader.
-
IC50 values are determined from the inhibition of the FRET signal.
-
Cellular Assays
1. p-ERK Inhibition Assay (e.g., Western Blot or MSD)
-
Objective: To assess the inhibitor's ability to block downstream signaling from KRAS G12C in a cellular context.
-
Principle: Activated KRAS signals through the MAPK pathway, leading to the phosphorylation of ERK. A reduction in phosphorylated ERK (p-ERK) levels indicates inhibition of KRAS activity.
-
General Protocol (Western Blot):
-
KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded in culture plates.
-
Cells are treated with the inhibitor at various concentrations for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against p-ERK and total ERK (as a loading control), followed by secondary antibodies.
-
Bands are visualized, and the relative intensity of p-ERK is quantified.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
General Protocol:
-
KRAS G12C mutant cells are seeded in 96-well plates.
-
Cells are treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
In Vivo Assays
1. Xenograft Tumor Growth Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
General Protocol:
-
KRAS G12C mutant cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and vehicle control groups.
-
The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).
-
Mandatory Visualization
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of G12C inhibitors.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical preclinical in vivo xenograft study.
References
- 1. biorxiv.org [biorxiv.org]
- 2. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between KRAS G12C Inhibitors and Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, as with many targeted therapies, the emergence of resistance poses a substantial clinical challenge. Understanding the landscape of cross-resistance between different KRAS G12C inhibitors and other targeted agents is crucial for developing effective next-generation therapeutic strategies. This guide provides a comprehensive comparison of the performance of key KRAS G12C inhibitors in the context of acquired resistance, supported by experimental data and detailed methodologies.
On-Target and Off-Target Resistance Mechanisms
Resistance to KRAS G12C inhibitors, such as the FDA-approved drugs sotorasib and adagrasib, can be broadly categorized into two main types:
-
On-target resistance typically involves secondary mutations in the KRAS gene itself. These mutations can either prevent the covalent binding of the inhibitor to the cysteine at position 12 or lock the KRAS protein in its active, GTP-bound state, rendering the inhibitor ineffective.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling to drive cell proliferation and survival. This can include the upregulation of receptor tyrosine kinases (RTKs), activation of downstream effectors in the MAPK pathway (e.g., NRAS, BRAF), or activation of parallel pathways like the PI3K/AKT signaling cascade.
Comparative Efficacy of KRAS G12C Inhibitors in Resistant Settings
Recent studies have demonstrated that resistance to one KRAS G12C inhibitor does not universally confer resistance to others, suggesting opportunities for sequential therapy. The differential sensitivity is often dictated by the specific mechanism of acquired resistance.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of sotorasib and adagrasib in various KRAS G12C mutant cell lines, including those with acquired resistance.
Table 1: IC50 Values (μM) of Sotorasib and Adagrasib in Parental and Sotorasib-Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (Sotorasib) | Resistant IC50 (Sotorasib) | Resistant IC50 (Adagrasib) | Resistance Mechanism |
| H358 | 0.13 μM[1] | >10 μM | 4.13 μM[1] | Upregulation of ITGB4/PXN, WNT/β-catenin signaling[1] |
| H23 | 3.2 μM[1] | >20 μM | Not specified | Upregulation of ITGB4, AKT-mTOR bypass signaling[2] |
| SW1573 | 9.6 μM[1] | >16 μM | 4.13 μM[1] | Not specified |
Table 2: Cross-Resistance Profile of Sotorasib and Adagrasib in Ba/F3 Cells with Secondary KRAS Mutations
| Secondary KRAS Mutation | Resistance to Sotorasib | Sensitivity to Adagrasib | Resistance to Adagrasib | Sensitivity to Sotorasib |
| G13D | High | Yes | Low | No |
| R68M | High | Yes | Low | No |
| A59S/T | High | Yes | Low | No |
| Y96D/S | High | No | High | No |
| Q99L | Low | No | High | Yes |
Data synthesized from Koga et al., Journal of Thoracic Oncology, 2021.[3][4]
Signaling Pathways in KRAS G12C Inhibition and Resistance
The following diagrams illustrate the key signaling pathways involved in KRAS G12C-driven cancers and the mechanisms by which resistance to targeted inhibitors can emerge.
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Caption: Overview of on-target and off-target resistance mechanisms to KRAS G12C inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of KRAS G12C inhibitors.
Generation of Sotorasib-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to sotorasib for cross-resistance studies.
Protocol:
-
Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines harboring the KRAS G12C mutation (e.g., H358, H23) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Incremental Dose Escalation:
-
Initiate treatment with sotorasib at a concentration equal to the IC50 of the parental cell line.
-
Continuously culture the cells in the presence of the drug.
-
Once the cells resume proliferation and reach approximately 80% confluency, subculture them and double the concentration of sotorasib.
-
Repeat this process of incremental dose escalation until the cells can proliferate in a high concentration of sotorasib (e.g., 1-10 μM).[2]
-
-
Verification of Resistance: The resistant phenotype is confirmed by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay.
Cell Viability Assay
Objective: To determine the cytotoxic effects of KRAS G12C inhibitors on parental and resistant cell lines and to calculate IC50 values.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor (e.g., sotorasib, adagrasib) for 72 hours.
-
Viability Assessment:
-
After the incubation period, add a cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated cells to that of vehicle-treated control cells.
-
Plot the dose-response curves and calculate the IC50 values using a non-linear regression model in software such as GraphPad Prism.
-
Western Blot Analysis
Objective: To assess the activation status of key signaling proteins in the KRAS pathway in response to inhibitor treatment.
Protocol:
-
Cell Lysis:
-
Treat parental and resistant cells with the indicated KRAS G12C inhibitor for the desired time points.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Discussion and Future Directions
The data presented highlight the heterogeneity of resistance mechanisms to KRAS G12C inhibitors. While on-target secondary KRAS mutations can lead to cross-resistance between sotorasib and adagrasib, particularly at the Y96 residue, other mutations confer differential sensitivity. This underscores the importance of molecular profiling of resistant tumors to guide subsequent treatment decisions. The finding that resistance to sotorasib can be overcome by adagrasib in some contexts due to distinct off-target signaling adaptations is particularly promising for sequential therapy strategies.
No direct cross-resistance studies involving the specific compound "KRAS G12C inhibitor 57" were identified in the public literature, indicating a focus of current research on clinically advanced agents.
Future research should focus on:
-
Comprehensive profiling of resistant tumors: Utilizing next-generation sequencing to identify the full spectrum of resistance mechanisms in patients progressing on KRAS G12C inhibitors.
-
Development of next-generation inhibitors: Designing novel KRAS G12C inhibitors that can overcome known resistance mutations or that target the active (GTP-bound) state of KRAS.
-
Rational combination therapies: Investigating combinations of KRAS G12C inhibitors with agents that target bypass signaling pathways (e.g., SHP2 inhibitors, PI3K inhibitors, EGFR inhibitors) to prevent or overcome resistance.
By continuing to unravel the complexities of resistance, the scientific community can pave the way for more durable and effective treatments for patients with KRAS G12C-mutant cancers.
References
- 1. KRAS secondary mutations that confer acquired resistance to KRAS G12C inhibitors, sotorasib and adagrasib, and overcoming strategies: insights from the in vitro experiments. | Semantic Scholar [semanticscholar.org]
- 2. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative structural analysis of KRAS G12C in complex with different inhibitors.
A Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. This guide provides a comparative structural and biochemical analysis of key KRAS G12C inhibitors, including the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849), alongside promising clinical candidates such as Divarasib (GDC-6036) and Olomorasib (LY3537982). We present a compilation of their binding affinities, structural interactions, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Comparison of KRAS G12C Inhibitors
The following table summarizes the binding affinities and structural data for selected KRAS G12C inhibitors. These values have been compiled from various biochemical and biophysical assays.
| Inhibitor | Target | Assay Type | Binding Affinity (Kd, IC50) | PDB Code |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Assay | IC50 = 8.88 nM[1] | 6OIM[2] |
| KRAS G12C | Biochemical Binding | Kd = 220 nM[1] | ||
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Binding | Kd = 9.59 nM[1] | 6UT0[2] |
| Divarasib (GDC-6036) | KRAS G12C | Biochemical Assay | IC50 < 0.01 µM[3] | 9DMM[4] |
| Olomorasib (LY3537982) | KRAS G12C | Biochemical Assays | High Affinity (Specific values not publicly detailed)[5][6] | Not Publicly Available |
Structural Insights into Inhibitor Binding
Sotorasib, Adagrasib, and Divarasib all function as covalent inhibitors that irreversibly bind to the mutant cysteine at position 12 (C12) of the KRAS G12C protein.[4][7][8] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[7]
X-ray crystallography studies have revealed that these inhibitors bind in a shallow pocket on the protein surface, known as the Switch-II pocket (S-IIP).[2][4] While all three inhibitors target the same pocket, there are subtle but important differences in their binding modes and interactions with surrounding residues.
-
Sotorasib (PDB: 6OIM): The crystal structure of KRAS G12C in complex with Sotorasib reveals the covalent bond with C12 and interactions with the Switch-II pocket.[2]
-
Adagrasib (PDB: 6UT0): The co-crystal structure of Adagrasib with KRAS G12C also shows the covalent linkage to C12 and highlights its specific interactions within the S-IIP.[2]
-
Divarasib (PDB: 9DMM): The structure of the Divarasib-KRAS G12C complex demonstrates how this inhibitor engages the Switch-II pocket, providing a basis for its high potency.[4]
These structural differences can influence the inhibitors' potency, selectivity, and resistance profiles. For instance, the conformation of the Switch-II loop can vary depending on the bound inhibitor.[4]
Mandatory Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of G12C inhibitors.
Experimental Workflow: X-Ray Crystallography
Caption: A general workflow for determining the crystal structure of a KRAS G12C-inhibitor complex.
Logical Relationship: Covalent Inhibition Mechanism
Caption: The mechanism of action for covalent inhibitors of KRAS G12C.
Experimental Protocols
X-Ray Crystallography of KRAS G12C-Inhibitor Complexes
This protocol provides a general outline for the determination of the crystal structure of a KRAS G12C-inhibitor complex. Specific conditions may need to be optimized for each inhibitor.
-
Protein Expression and Purification:
-
The human KRAS G12C protein (typically residues 1-169 or a similar construct) is expressed in a suitable expression system, such as E. coli.
-
The protein is purified to high homogeneity using a series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion chromatography.
-
-
Complex Formation:
-
The purified KRAS G12C protein is loaded with GDP.
-
The inhibitor, dissolved in a suitable solvent like DMSO, is added in molar excess to the protein solution.
-
The mixture is incubated to allow for covalent bond formation. The extent of modification can be monitored by mass spectrometry.
-
-
Crystallization:
-
The KRAS G12C-inhibitor complex is concentrated to a suitable concentration (e.g., 10-20 mg/mL).
-
Crystallization screening is performed using various commercially available or in-house prepared crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
Crystals are grown at a constant temperature (e.g., 20°C).
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved by molecular replacement using a known KRAS structure as a search model.
-
The model is refined, and the inhibitor is built into the electron density map. The final structure is validated and deposited in the Protein Data Bank (PDB).[9]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to KRAS G12C.
-
Immobilization of KRAS G12C:
-
A sensor chip (e.g., a CM5 chip) is activated.
-
Recombinant KRAS G12C protein is immobilized onto the sensor chip surface.
-
The surface is then deactivated to block any remaining active sites.
-
-
Binding Analysis:
-
A series of inhibitor concentrations are prepared in a suitable running buffer.
-
The inhibitor solutions are injected over the sensor chip surface, allowing for association with the immobilized KRAS G12C.
-
The running buffer is then flowed over the chip to monitor the dissociation of the inhibitor.
-
A reference flow cell is used to subtract non-specific binding.
-
-
Data Analysis:
-
The resulting sensorgrams (response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Homogeneous Time-Resolved Fluorescence (HTRF) for Binding Affinity
HTRF is a proximity-based assay that can be used to measure the binding of an inhibitor to KRAS G12C in a high-throughput format.
-
Assay Principle:
-
The assay typically involves a tagged KRAS G12C protein (e.g., His-tagged) and a fluorescently labeled ligand that binds to the same pocket as the inhibitor.
-
An HTRF donor (e.g., an antibody against the tag labeled with a lanthanide) and an HTRF acceptor (the fluorescently labeled ligand) are used.
-
When the donor and acceptor are in close proximity (i.e., when the ligand is bound to KRAS), Förster Resonance Energy Transfer (FRET) occurs upon excitation of the donor.
-
-
Competition Assay:
-
A fixed concentration of tagged KRAS G12C, the fluorescently labeled ligand, and the HTRF donor are incubated with varying concentrations of the test inhibitor.
-
The inhibitor competes with the fluorescent ligand for binding to KRAS G12C.
-
-
Data Analysis:
-
The HTRF signal is measured. A decrease in the HTRF signal corresponds to the displacement of the fluorescent ligand by the inhibitor.
-
The data are plotted as HTRF signal versus inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
-
This guide provides a foundational understanding of the comparative structural and biochemical analysis of KRAS G12C inhibitors. For more in-depth information, researchers are encouraged to consult the primary literature cited.
References
- 1. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Olomorasib | C25H19ClF2N4O3S | CID 156472638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of KRAS G12C Inhibitors with Other Anticancer Agents: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating a subset of solid tumors. However, both innate and acquired resistance mechanisms can limit their efficacy as monotherapy. This has spurred extensive research into combination strategies to enhance and prolong the anti-tumor response. This guide provides a comparative overview of the synergistic effects observed when combining KRAS G12C inhibitors with other anticancer agents, supported by preclinical and clinical data.
Rationale for Combination Therapies
KRAS G12C inhibitors lock the KRAS protein in its inactive, GDP-bound state.[1] However, cancer cells can develop resistance through various mechanisms, including:
-
Reactivation of the MAPK Pathway: Feedback loops can reactivate the downstream MAPK signaling cascade (RAF-MEK-ERK).[2]
-
Activation of Bypass Pathways: Alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can be activated to promote cell survival and proliferation.[2][3]
-
Upstream Signaling Reactivation: Receptor tyrosine kinases (RTKs) like EGFR can be reactivated, leading to renewed KRAS signaling.[3][4]
Combination therapies aim to overcome these resistance mechanisms by co-targeting key nodes in these escape pathways.
Data Presentation: Preclinical and Clinical Synergistic Effects
The following tables summarize key quantitative data from preclinical and clinical studies evaluating the synergistic effects of KRAS G12C inhibitors in combination with other anticancer agents.
Table 1: In Vitro Synergy of KRAS G12C Inhibitors with Other Targeted Agents
| Combination Agent Class | Specific Agent | Cancer Type | Cell Line(s) | Synergy Metric | Finding | Reference |
| SHP2 Inhibitor | RMC-4550 | NSCLC | Murine KRAS G12C | HSA Synergy Score | Synergistic | [5] |
| SHP2 Inhibitor | SHP099 | PDAC, NSCLC | Multiple KRAS G12C | Cell Viability | Synergistic | [1] |
| PAK4 Inhibitor | KPT9274 | Pancreatic Cancer | MIA PaCa-2 | Cell Viability | Synergistic | [6] |
| mTOR/IGF1R Inhibitors | Everolimus/Linsitinib | NSCLC | H358, H23 | Cell Proliferation | Enhanced Inhibition | [7] |
Note: Specific Combination Index (CI) values from these preclinical studies are not consistently reported in the cited literature.
Table 2: In Vivo Efficacy of KRAS G12C Inhibitor Combination Therapies (Preclinical Xenograft Models)
| KRAS G12C Inhibitor | Combination Agent | Cancer Type | Model | Efficacy Endpoint | Result | Reference |
| Adagrasib | Cetuximab (EGFRi) | Colorectal | Patient-Derived Xenograft | Tumor Regression | Deep, durable regression | [8] |
| ARS-1620 | Everolimus (mTORi) + Linsitinib (IGF1Ri) | NSCLC | Xenograft | Tumor Growth | Enhanced Inhibition | [7] |
Table 3: Clinical Efficacy of KRAS G12C Inhibitor Combination Therapies
| KRAS G12C Inhibitor | Combination Agent | Cancer Type | Trial Name | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | Panitumumab (EGFRi) | Colorectal | CodeBreaK 300 | 26.4% (960mg sotorasib) | - | 5.6 months | [9] |
| Adagrasib | Cetuximab (EGFRi) | Colorectal | KRYSTAL-1 | 46% | - | - | [10] |
| Sotorasib | RMC-4630 (SHP2i) | NSCLC | CodeBreaK 101 | 50% (KRASi-naïve) | 100% (KRASi-naïve) | - | [11] |
| Divarasib | Cetuximab (EGFRi) | Colorectal | GO42144 | 62% | - | - | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of synergistic effects.
Cell Viability Assay (e.g., MTT/MTS Assay)
This assay determines the effect of drug combinations on cell proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of the KRAS G12C inhibitor and the combination agent, both alone and in combination, for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This experiment evaluates the in vivo efficacy of drug combinations.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, KRAS G12C inhibitor alone, combination agent alone, and the combination of both).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified doses and schedule.
-
Tumor Measurement: Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., twice a week).
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume, signs of toxicity, or a set duration).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the combination therapy compared to monotherapies.
Western Blot for Phospho-ERK (p-ERK)
This assay is used to assess the inhibition of the MAPK signaling pathway.
-
Cell Lysis: Treat cells with the drug combinations for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total ERK to normalize the p-ERK signal.
Mandatory Visualization
KRAS Signaling Pathway and Points of Inhibition
Caption: KRAS signaling pathway and targets of combination therapies.
Experimental Workflow for In Vitro Synergy Assessment
References
- 1. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adagrasib Plus Cetuximab in KRAS G12C–Mutated Colorectal Cancer - The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. esmo.org [esmo.org]
- 10. Adagrasib with or without Cetuximab in Colorectal Cancer with Mutated KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. roche.com [roche.com]
The Evolving Landscape of KRAS G12C Inhibitors: A Comparative Guide to Clinical Trial Outcomes
The discovery and development of inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology, offering a new therapeutic avenue for patients with a variety of solid tumors. For decades, KRAS was considered an "undruggable" target, but a deeper understanding of the unique structural features of the G12C-mutated protein has led to the successful design of potent and selective inhibitors.[1][2][3][4] This guide provides a comparative analysis of the clinical trial results for several key KRAS G12C inhibitors in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer, intended for researchers, scientists, and drug development professionals.
It is important to note that while the initial request for this guide included olutasidenib, this agent is an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and is therefore not relevant to the discussion of KRAS G12C inhibitors.[5][6] This guide will focus exclusively on compounds targeting the KRAS G12C alteration.
Visualizing the Mechanism and the Path to Approval
To understand the therapeutic principle behind these inhibitors, it is crucial to visualize the KRAS signaling pathway and the general workflow of the clinical trials that bring these drugs to patients.
Caption: KRAS signaling pathway and inhibitor action.
References
- 1. mskcc.org [mskcc.org]
- 2. ilcn.org [ilcn.org]
- 3. onclive.com [onclive.com]
- 4. youtube.com [youtube.com]
- 5. Effect of olutasidenib (FT-2102) on complete remissions in patients with relapsed/refractory (R/R) m<em>IDH1</em> acute myeloid leukemia (AML): Results from a planned interim analysis of a phase 2 clinical trial. - ASCO [asco.org]
- 6. FORMA Therapeutics’ Olutasidenib Shows Promising Activity Against IDH1-Mutated AML - BioSpace [biospace.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for KRAS G12C Inhibitor 57
For researchers and drug development professionals, the proper handling and disposal of targeted therapeutic agents like KRAS G12C inhibitor 57 is paramount for laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the disposal of this compound, grounded in established safety protocols for similar chemical inhibitors.
Immediate Safety and Handling
When handling this compound, it is crucial to adhere to standard laboratory safety practices for potent chemical compounds. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat must be worn at all times.
In the event of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan for this compound
The disposal of this compound, like other potent research chemicals, must be managed as hazardous waste. Adherence to local, state, and federal regulations is essential.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous materials.
-
Use a designated, clearly labeled, and sealed container for all solid waste (e.g., contaminated gloves, pipette tips, empty vials).
-
Liquid waste containing the inhibitor should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store hazardous waste in a designated, secure area away from general lab traffic.
-
Ensure the storage area has secondary containment to prevent spills.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific storage time limits.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Understanding the KRAS G12C Signaling Pathway
KRAS is a key protein in the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Mutations in the KRAS gene, such as G12C, can lead to the protein being constitutively active, driving uncontrolled cell growth and tumor formation. KRAS G12C inhibitors work by covalently binding to the mutated cysteine residue, locking the protein in an inactive state and blocking downstream signaling.[1]
Caption: The KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Experimental Workflow for Disposal
The following workflow diagram outlines the procedural steps for the proper disposal of this compound from the point of use to final collection.
References
Personal protective equipment for handling KRAS G12C inhibitor 57
Essential Safety and Handling Guide for KRAS G12C Inhibitor 57
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
KRAS G12C inhibitors are potent compounds that require careful handling. While a specific Safety Data Sheet (SDS) for this compound (MCE HY-151968) is not fully available in the provided search results, data from similar KRAS G12C inhibitors indicate potential hazards. For instance, K-Ras(G12C) Inhibitor 12 is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions[2]. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation[2][3]. |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation[2]. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use[2].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₅H₃₈FN₇O₂ | [4] |
| Molecular Weight | 607.72 g/mol | [4] |
| IC₅₀ | 0.21 μM (in KRAS G12C/SOS1 binding assay) | [4] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound, from receiving to disposal.
Step-by-Step Handling Protocol
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.
-
Prepare the Workspace: All handling of this compound, especially weighing of the solid compound and preparation of stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure[3]. The work surface should be covered with absorbent, plastic-backed paper.
-
Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the fume hood or BSC.
-
Handle the container with care to avoid creating dust.
-
If any material is spilled, decontaminate the area immediately (see Decontamination section).
-
-
Preparing Solutions:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[5].
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
-
Decontaminate the Workspace:
-
After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).
-
Dispose of the absorbent paper as hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing the inhibitor should be collected in a designated, sealed hazardous waste container. Do not pour any amount down the drain[6].
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous materials.
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Signaling Pathway Context
KRAS G12C inhibitors function by forming a covalent bond with the cysteine residue of the mutated KRAS protein, locking it in an inactive state. This prevents downstream signaling through pathways like the RAF-MEK-MAPK and PI3K-AKT-mTOR cascades, which are critical for cell growth and survival[7][8].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pogo.ca [pogo.ca]
- 3. gerpac.eu [gerpac.eu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRAS G12C inhibitor 21|2737269-61-1|MSDS [dcchemicals.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
